molecular formula C9H8N2O3 B3081369 2-Amino-5-cyano-4-methoxybenzoic acid CAS No. 1101109-32-3

2-Amino-5-cyano-4-methoxybenzoic acid

Cat. No.: B3081369
CAS No.: 1101109-32-3
M. Wt: 192.17 g/mol
InChI Key: NAPFQKOHRRCMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-cyano-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-cyano-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-cyano-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-cyano-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-3-7(11)6(9(12)13)2-5(8)4-10/h2-3H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPFQKOHRRCMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical properties of 2-Amino-5-cyano-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Amino-5-cyano-4-methoxybenzoic acid , a specialized intermediate critical to the synthesis of quinoline-based tyrosine kinase inhibitors (TKIs), most notably Lenvatinib .

Executive Summary

2-Amino-5-cyano-4-methoxybenzoic acid (CAS: 1101109-32-3 ) is a high-value pharmacophore scaffold used primarily in the development of anti-neoplastic agents. Its unique substitution pattern—combining an electron-donating methoxy group with an electron-withdrawing cyano group on an anthranilic acid core—makes it the ideal precursor for constructing 6-cyano-7-methoxyquinoline and 6-carboxamido-7-methoxyquinoline skeletons. These fused heterocycles are the structural engines behind multi-kinase inhibitors like Lenvatinib (Lenvima) and Bosutinib , targeting VEGFR, FGFR, and Src pathways.

Molecular Architecture & Physicochemical Profile[1]

Chemical Identity
PropertyDetail
IUPAC Name 2-Amino-5-cyano-4-methoxybenzoic acid
CAS Number 1101109-32-3
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
SMILES COc1cc(C#N)c(cc1N)C(=O)O
Core Scaffold Anthranilic Acid (2-Aminobenzoic Acid)
Physicochemical Properties

The presence of the nitrile group at C5 significantly alters the electronic landscape compared to the parent 4-methoxyanthranilic acid.

  • Acidity (pKa): The C5-cyano group is strongly electron-withdrawing (Hammett σ_p ≈ 0.66), which increases the acidity of the carboxylic acid relative to unsubstituted anthranilic acid.

    • Predicted pKa (COOH): ~3.2 – 3.5 (vs. 4.95 for anthranilic acid).

    • Predicted pKa (NH₂): ~1.5 – 2.0 (The amine is significantly deactivated, reducing nucleophilicity).

  • Solubility:

    • Water: Insoluble (< 0.1 mg/mL) due to strong crystal lattice energy (π-stacking of planar rings).

    • Organic Solvents: Soluble in DMSO, DMF, and DMAc. Sparingly soluble in Methanol/Ethanol unless heated.

  • Appearance: Typically an off-white to pale yellow crystalline powder.

Synthetic Routes & Process Chemistry

The synthesis of this compound requires precise regiocontrol to install the cyano group at position 5 while preserving the oxidation state of the amine and methoxy groups.

Primary Synthetic Pathway (The "Halogen-Nitrile Exchange" Route)

This route is favored in industrial settings for its scalability and avoidance of unstable diazonium intermediates.

  • Starting Material: Methyl 2-amino-4-methoxybenzoate (commercially available).

  • Step 1: Regioselective Halogenation.

    • Bromination using NBS (N-bromosuccinimide) in DMF or Acetonitrile.

    • Mechanism:[1][2][3][4] The amino group directs the electrophile to the para position (C5). The methoxy group also activates C5.

    • Product: Methyl 2-amino-5-bromo-4-methoxybenzoate.

  • Step 2: Rosenmund-von Braun Cyanation (or Pd-catalyzed equivalent).

    • Reaction with CuCN in NMP at elevated temperatures (140–160°C) or Zn(CN)₂ with Pd(PPh₃)₄ catalysis.

    • Critical Control: Oxygen must be rigorously excluded to prevent oxidation of the aniline to azo impurities.

  • Step 3: Ester Hydrolysis (Optional).

    • If the free acid is required, mild hydrolysis with LiOH in THF/Water is performed. Strong acids are avoided to prevent hydrolysis of the nitrile to the amide.

Visualization of Synthesis Workflow

Synthesis Start Methyl 2-amino-4-methoxybenzoate Bromination Step 1: Bromination (NBS, DMF, 0°C) Target: C5 Position Start->Bromination Electrophilic Subst. Intermediate Methyl 2-amino-5-bromo- 4-methoxybenzoate Bromination->Intermediate Cyanation Step 2: Cyanation (Zn(CN)2, Pd(0), 120°C) Target: C5-Br -> C5-CN Intermediate->Cyanation Pd-Catalyzed Coupling Product_Ester Methyl 2-amino-5-cyano- 4-methoxybenzoate Cyanation->Product_Ester Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O) Product_Ester->Hydrolysis Final 2-Amino-5-cyano- 4-methoxybenzoic acid Hydrolysis->Final

Caption: Figure 1. Industrial synthesis pathway via regioselective bromination and palladium-catalyzed cyanation.

Reactivity & Downstream Applications (Drug Discovery)

The primary utility of 2-Amino-5-cyano-4-methoxybenzoic acid is its conversion into the quinoline core of Type II kinase inhibitors.

The Gould-Jacobs Cyclization

To generate the 4-hydroxyquinoline scaffold used in Lenvatinib, the aniline nitrogen must be condensed with a C3 electrophile.

  • Reagent: Diethyl ethoxymethylenemalonate (EMME) or Meldrum's acid derivatives.

  • Process:

    • Condensation of the aniline with EMME at 100°C to form the enamine.

    • Thermal cyclization in diphenyl ether (Dowtherm A) at 250°C.

    • Note: The C5-cyano group is robust under these conditions, but the high temperature requires strict safety protocols.

Conversion to Lenvatinib Intermediate

The specific transformation logic for Lenvatinib (Lenvima) involves retaining the C5-nitrile (which becomes C6-nitrile in the quinoline) or hydrolyzing it to the carboxamide.

  • Cyclization: Forms 4-hydroxy-7-methoxyquinoline-6-carbonitrile .

  • Chlorination: Reaction with POCl₃ converts the 4-OH to 4-Cl.

  • Partial Hydrolysis: The 6-CN is hydrated to 6-CONH₂ (carboxamide) using Polyphosphoric acid (PPA) or alkaline H₂O₂.

Pathway Diagram: From Benzoate to Kinase Inhibitor

DrugPathway Precursor 2-Amino-5-cyano-4-methoxybenzoic acid Cyclization Cyclization (Formamide or EMME) Precursor->Cyclization Ring Closure Quinoline 4-Hydroxy-7-methoxyquinoline- 6-carbonitrile Cyclization->Quinoline Formation of Core Chlorination Chlorination (POCl3) Quinoline->Chlorination Activation ChloroInt 4-Chloro-7-methoxyquinoline- 6-carbonitrile Chlorination->ChloroInt Hydrolysis Nitrile Hydrolysis (H2SO4 or H2O2) ChloroInt->Hydrolysis Functional Group Adj. Lenvatinib_Core 4-Chloro-7-methoxyquinoline- 6-carboxamide Hydrolysis->Lenvatinib_Core Key Intermediate Coupling Coupling with Urea/Amine (Final Drug Assembly) Lenvatinib_Core->Coupling

Caption: Figure 2. Synthetic utility in generating the 7-methoxy-quinoline-6-carboxamide core of Lenvatinib.

Analytical Characterization

To validate the identity of this compound, the following spectral features are diagnostic:

  • IR Spectroscopy:

    • Nitrile (–C≡N): Sharp, distinct band at 2220–2230 cm⁻¹ . This is the most critical confirmation of the C5 substitution.

    • Carbonyl (C=O): Strong band at 1680–1700 cm⁻¹ (Carboxylic acid dimer).

    • Amine (–NH₂): Doublet at 3300–3450 cm⁻¹ .

  • ¹H NMR (DMSO-d₆):

    • C3-H: Singlet around δ 6.5 ppm (shielded by amino and methoxy groups).

    • C6-H: Singlet around δ 8.0–8.2 ppm (deshielded by cyano and carboxylic acid groups).

    • Methoxy: Singlet at δ 3.8 ppm .

  • Mass Spectrometry (ESI):

    • [M+H]⁺ peak at 193.06 m/z .

    • [M-H]⁻ peak at 191.05 m/z .

Handling & Safety (MSDS Insights)

  • Hazard Classification: GHS07 (Irritant).

  • Specific Risks:

    • Nitrile Toxicity: While the nitrile is bound to an aromatic ring, metabolism can potentially release cyanide ions; however, the primary risk is skin/eye irritation.

    • Dust Explosion: As a fine organic powder, it poses a deflagration risk if aerated in the presence of an ignition source.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amino group is susceptible to oxidation (browning) upon prolonged exposure to air.

References

  • BenchChem. 2-Amino-5-cyano-4-methoxybenzoic acid Product Data (CAS 1101109-32-3).[5]Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 157513014 (2-amino-5-methoxybenzoic acid analogs).Link

  • Google Patents. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.Link

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules 2010, 15(6), 4261-4266. Link

  • ChemicalBook. Methyl 2-amino-5-cyano-4-methoxybenzoate Properties.Link

Sources

An In-depth Technical Guide to 2-Amino-5-cyano-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Amino-5-cyano-4-methoxybenzoic acid, a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document integrates established knowledge of structurally analogous compounds to offer valuable insights into its synthesis, properties, and potential applications.

Core Identifiers and Chemical Structure

2-Amino-5-cyano-4-methoxybenzoic acid is a multifaceted aromatic molecule featuring an amino group, a cyano substituent, a methoxy group, and a carboxylic acid moiety. These functional groups provide a rich chemical landscape for synthetic modifications.

IdentifierValue
CAS Number 1101109-32-3[1]
IUPAC Name 2-Amino-5-cyano-4-methoxybenzoic acid[1]
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
SMILES N#Cc1cc(C(=O)O)c(cc1OC)N[2]
Synonyms 2-amino-5-cyano-4-methoxybenzoic acid[1]

Physicochemical Properties (Inferred)

While specific experimental data for 2-Amino-5-cyano-4-methoxybenzoic acid is not extensively published, its properties can be inferred from structurally related compounds such as 2-Amino-4-methoxybenzoic acid and other substituted benzoic acids.

PropertyPredicted/Inferred ValueRationale/Comparison
Appearance White to off-white or light brown crystalline solid.Similar substituted aminobenzoic acids typically present as crystalline solids.[3]
Solubility Soluble in organic solvents like DMSO and methanol; sparingly soluble in water.The presence of polar functional groups suggests some water solubility, which is likely enhanced in basic or acidic solutions. The aromatic nature predicts solubility in common organic solvents.[3]
Melting Point Expected to be in the range of 150-250 °C.2-Amino-5-methoxybenzoic acid has a melting point of 148-152 °C.[2] The additional cyano group may influence the crystal lattice energy and thus the melting point.
pKa The carboxylic acid proton is expected to have a pKa around 3-5.Benzoic acid has a pKa of 4.2. The electron-withdrawing cyano group would likely decrease the pKa, making it a stronger acid.

Proposed Synthesis and Purification

A plausible synthetic route for 2-Amino-5-cyano-4-methoxybenzoic acid can be designed based on well-established organic chemistry reactions, particularly those used for the synthesis of cyanobenzoic acids and other substituted aromatic compounds.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the introduction of the cyano group onto a pre-existing substituted aminobenzoic acid framework. A common and effective method for this transformation is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.

G 2-Amino-5-cyano-4-methoxybenzoic acid 2-Amino-5-cyano-4-methoxybenzoic acid Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-5-cyano-4-methoxybenzoic acid->Diazonium Salt Intermediate Sandmeyer Reaction (CuCN) 2,5-Diamino-4-methoxybenzoic acid 2,5-Diamino-4-methoxybenzoic acid Diazonium Salt Intermediate->2,5-Diamino-4-methoxybenzoic acid Diazotization (NaNO2, HCl)

Caption: Retrosynthetic analysis for the synthesis of 2-Amino-5-cyano-4-methoxybenzoic acid.

Proposed Synthetic Workflow

The following protocol is a proposed synthetic route. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary to achieve high yields and purity.

Step 1: Nitration of a Suitable Precursor

The synthesis could commence with a commercially available substituted aminobenzoic acid, which would first undergo nitration to introduce a nitro group at the desired position.

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to an amino group, yielding a diamino-substituted benzoic acid. This can be achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride.

Step 3: Diazotization and Sandmeyer Reaction

The newly introduced amino group can be selectively diazotized and subsequently converted to a cyano group via the Sandmeyer reaction using copper(I) cyanide.[4]

G cluster_0 Synthesis Workflow Start Substituted Aminobenzoic Acid Nitration Nitration Start->Nitration Reduction Reduction of Nitro Group Nitration->Reduction Diazotization Diazotization Reduction->Diazotization Sandmeyer Sandmeyer Reaction (Cyanation) Diazotization->Sandmeyer Product 2-Amino-5-cyano-4-methoxybenzoic acid Sandmeyer->Product G cluster_0 Potential Applications Core 2-Amino-5-cyano-4-methoxybenzoic acid Oncology Kinase Inhibitors Core->Oncology Inflammation Anti-inflammatory Agents Core->Inflammation Neuroscience CNS-active Compounds Core->Neuroscience

Sources

pKa values and acidity of 2-Amino-5-cyano-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Acidity and pKa of 2-Amino-5-cyano-4-methoxybenzoic Acid

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADMET) properties.[1] This guide provides a comprehensive technical analysis of the acidity of 2-Amino-5-cyano-4-methoxybenzoic acid, a complex substituted aromatic carboxylic acid. In the absence of direct experimental data for this specific molecule, we present a detailed theoretical evaluation based on first principles of physical organic chemistry, analyzing the discrete and combined electronic effects of its functional groups. Furthermore, we provide robust, field-proven experimental and computational protocols for the empirical determination of its pKa values. This document is intended for researchers, medicinal chemists, and drug development professionals requiring a deep, actionable understanding of this molecule's ionization characteristics.

Theoretical Framework: Predicting Acidity from Molecular Structure

The acidity of a substituted benzoic acid is a function of the stability of its conjugate base, the carboxylate anion.[2] Electron-withdrawing groups (EWGs) stabilize the anion through inductive or resonance effects, increasing acidity (lowering pKa), while electron-donating groups (EDGs) destabilize it, decreasing acidity (raising pKa).[3][4] The acidity of 2-Amino-5-cyano-4-methoxybenzoic acid is determined by the interplay of its four key functional groups attached to the phenyl ring.

The parent molecule, Benzoic Acid, serves as our baseline, with a pKa of approximately 4.2.[3][5] The phenyl ring itself is weakly electron-donating compared to a proton but more electron-withdrawing than the methyl group of acetic acid.[5]

Analysis of Substituent Electronic Effects

The final acidity of the target molecule is a composite of the following effects:

  • Amino Group (-NH₂) at C2 (ortho): This group exerts a dual influence. It is electron-donating via the resonance effect (+R), which would decrease acidity. However, its proximity to the carboxylic acid introduces the "ortho effect." Almost all ortho-substituents increase the acid strength of benzoic acid, a phenomenon attributed to a combination of steric and electronic factors.[3][5] The ortho-substituent can force the carboxyl group out of the plane of the benzene ring, which diminishes resonance between the ring and the carboxyl group, thereby increasing acidity.[5]

  • Methoxy Group (-OCH₃) at C4 (para): The methoxy group is a classic example of a substituent with competing effects. It is weakly electron-withdrawing inductively (-I) due to the oxygen's electronegativity but strongly electron-donating through resonance (+R).[5] In the para position, the +R effect dominates, pushing electron density into the ring, destabilizing the carboxylate anion, and thus decreasing acidity.[2]

  • Cyano Group (-CN) at C5 (meta): The cyano group is a potent electron-withdrawing group, acting through both a strong inductive effect (-I) and a resonance effect (-R). From the meta position relative to the carboxyl group, its primary influence is the powerful -I effect. This effect strongly withdraws electron density from the ring, stabilizing the negative charge of the carboxylate anion and significantly increasing acidity.

Integrated Acidity Prediction

The cumulative effect on the carboxyl group's pKa can be qualitatively predicted:

  • Baseline: Benzoic acid (pKa ≈ 4.2).

  • Effect of -CN (meta): This is the strongest acidifying influence. It will substantially lower the pKa.

  • Effect of -OCH₃ (para): This is the strongest acid-weakening influence, which will counteract the effect of the cyano group to some extent.

  • Effect of -NH₂ (ortho): The ortho effect will likely lead to an increase in acidity, adding to the effect of the cyano group.

The following diagram illustrates the key electronic effects influencing the stability of the conjugate base.

G cluster_ring Substituent Effects on Benzoate Anion cluster_stabilizing Acidifying (Stabilizing) cluster_destabilizing Acid-Weakening (Destabilizing) Ring Benzoate Anion (Conjugate Base) CN Cyano (-CN) at C5 -I, -R Effects (Strong Stabilization) CN->Ring Withdraws e⁻ density NH2_ortho Amino (-NH₂) at C2 Ortho-Effect (Steric/Electronic Stabilization) NH2_ortho->Ring Increases Acidity OCH3 Methoxy (-OCH₃) at C4 +R Effect Dominates (Destabilization) OCH3->Ring Donates e⁻ density

Caption: Competing electronic effects on the conjugate base of the target molecule.

Methodologies for pKa Determination

Accurate pKa determination requires robust experimental or computational methods. The following protocols are designed for drug development settings.

Experimental Protocol 1: Potentiometric Titration

This is the gold-standard method for pKa determination, relying on monitoring pH changes during titration with a standardized base.[6]

Principle: The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the molecule are equal. This corresponds to the pH at the half-equivalence point in a titration curve.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10-20 mg of 2-Amino-5-cyano-4-methoxybenzoic acid and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to a final volume of 50 mL. The co-solvent is necessary due to the limited aqueous solubility of many organic acids.

  • Titrant Preparation: Prepare and standardize a 0.05 M solution of NaOH. Ensure it is carbonate-free.

  • pH Meter Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the experimental temperature.

  • Titration: Place the sample solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette or auto-titrator.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis).

    • Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence point (the maximum of the derivative plot).

    • The volume at the half-equivalence point is exactly half the volume of NaOH required to reach the equivalence point.

    • The pKa is the pH value on the titration curve corresponding to the half-equivalence volume.

G A Prepare & Standardize 0.05 M NaOH D Titrate Analyte with NaOH (Record pH vs. Volume) A->D B Prepare Analyte Solution (Target Compound in Co-Solvent) B->D C Calibrate pH Meter (3-point calibration) C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (First Derivative Plot) E->F G Identify Half-Equivalence Point F->G H Determine pKa (pH at Half-Equivalence Point) G->H

Caption: Workflow for pKa determination via potentiometric titration.

Experimental Protocol 2: UV-Vis Spectrophotometry

This method is effective if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorbance spectra.

Principle: By measuring the absorbance of the compound in a series of buffers with known pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Step-by-Step Methodology:

  • Spectral Scan: Prepare a dilute solution of the compound in a highly acidic (pH ~1-2) and a highly basic (pH ~10-11) buffer. Scan the UV-Vis spectrum (e.g., 200-400 nm) for each to identify the wavelengths of maximum absorbance (λ_max) for the acidic (HA) and basic (A⁻) forms.

  • Buffer Preparation: Prepare a series of at least 10 buffers with precisely known pH values, spanning a range of approximately pKa ± 1.5 pH units.

  • Sample Preparation: Prepare a set of solutions with a constant total concentration of the target compound, each in one of the prepared buffers.

  • Absorbance Measurement: Measure the absorbance of each solution at the λ_max identified for the A⁻ form.

  • Data Analysis:

    • Plot Absorbance versus pH. The resulting curve should be sigmoidal.

    • The pKa is the pH value at the inflection point of the sigmoid curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.

    • Alternatively, use the equation: pKa = pH + log[(A_max - A) / (A - A_min)], where A is the absorbance at a given pH, and A_max and A_min are the absorbances of the fully deprotonated and protonated forms, respectively.

Computational Protocol: DFT-Based pKa Prediction

In silico methods provide a rapid and cost-effective means of estimating pKa values, especially for novel compounds.[1] Density Functional Theory (DFT) is a powerful quantum mechanical approach for this purpose.[7][8][9]

Principle: The pKa is calculated from the Gibbs free energy change (ΔG) of the dissociation reaction in solution. A thermodynamic cycle is used to relate the gas-phase deprotonation energy to the free energy of dissociation in the solvent.

General Workflow:

  • Structure Optimization: Perform geometry optimization for both the neutral acid (HA) and its conjugate base (A⁻) in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or COSMO).[10][11] A suitable functional and basis set (e.g., CAM-B3LYP/6-311G+(d,p)) should be used.[11]

  • Frequency Calculation: Perform vibrational frequency calculations for all optimized structures to confirm they are true energy minima and to obtain thermal corrections to the Gibbs free energy.

  • Free Energy Calculation: Calculate the Gibbs free energy of salvation for all species (HA, A⁻, and H⁺).

  • pKa Calculation: Use the calculated free energies in the following equation:

    • pKa = ΔG*_(aq) / (2.303 * RT)

    • Where ΔG*_(aq) is the total free energy change of the dissociation in the aqueous phase, derived from the thermodynamic cycle. This requires the established experimental value for the Gibbs free energy of salvation of a proton.

Summary of Predicted Acidity and Data

While an exact experimental value is pending, the theoretical analysis provides a strong directional prediction. The data below summarizes the expected influences.

ComponentPositionElectronic EffectPredicted Impact on AcidityRelative Strength
Benzoic Acid Baseline-pKa ≈ 4.2-
-COOH C1Acidic GroupDefines primary pKa-
-NH₂ C2 (ortho)Ortho-EffectIncreaseModerate
-OCH₃ C4 (para)+R >> -I (Donating)DecreaseStrong
-CN C5 (meta)-I, -R (Withdrawing)IncreaseVery Strong
Overall Prediction -EWG > EDGpKa < 4.2 -

Conclusion for the Research Professional

2-Amino-5-cyano-4-methoxybenzoic acid possesses a complex electronic profile due to the presence of both strong electron-withdrawing and electron-donating substituents. Qualitative analysis based on established principles of physical organic chemistry strongly suggests that the compound will be significantly more acidic than the parent benzoic acid . The acid-strengthening contributions of the ortho-amino and meta-cyano groups are expected to outweigh the acid-weakening effect of the para-methoxy group. For drug development purposes, this implies that at physiological pH (7.4), the molecule will exist almost exclusively in its deprotonated, anionic carboxylate form, a critical factor for its solubility, membrane permeability, and interactions with biological targets. For definitive quantification, the potentiometric titration protocol outlined herein is recommended as the primary method, with computational analysis serving as a valuable predictive tool in the early stages of research.

References

  • Chen, I. J., & Chen, Y. (2008). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A, 112(5), 904-913. Available from: [Link]

  • Flores-Holguín, N., & Frau, J. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1646. Available from: [Link]

  • HCPG. (n.d.). Acidity of Carboxylic Acids. Available from: [Link]

  • Let's Talk Academy. (2026, January 23). Order of Acidity of Substituted Benzoic Acids Explained. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Available from: [Link]

  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. In Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. Available from: [Link]

  • PubMed. (2008, January 31). Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. Available from: [Link]

  • He, Y., et al. (2015). Prediction of pKa values using the PM6 semiempirical method. Journal of Computer-Aided Molecular Design, 29(6), 559-574. Available from: [Link]

  • D'Agostino, V., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15599–15606. Available from: [Link]

  • University of East Anglia. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Available from: [Link]

  • ART. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Available from: [Link]

  • MIT OpenCourseWare. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available from: [Link]

  • Royal Society of Chemistry. (2018). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods, 10(38), 4679-4684. Available from: [Link]

  • ACD/Labs. (2025, July 24). What is the pKa of my compound?. Available from: [Link]

Sources

The Emerging Potential of 2-Amino-5-cyano-4-methoxybenzoic Acid Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Privileged Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient and successful lead generation.[1] These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, thereby offering a fertile ground for the development of novel therapeutics. The 2-amino-5-cyano-4-methoxybenzoic acid core represents one such scaffold with significant, yet largely untapped, potential. Its unique electronic and structural features—a combination of an electron-donating amino group, an electron-withdrawing cyano group, and a methoxy substituent on a benzoic acid backbone—make it a compelling starting point for the design of targeted and diverse chemical libraries. This guide provides an in-depth technical exploration of this scaffold, from its synthesis to the evaluation of its potential biological activities, designed for researchers and scientists at the forefront of pharmaceutical innovation.

Synthetic Pathways: Crafting the 2-Amino-5-cyano-4-methoxybenzoic Acid Core

The synthesis of 2-amino-5-cyano-4-methoxybenzoic acid and its derivatives is a critical first step in exploring its biological potential. While direct synthetic routes for this specific molecule are not extensively documented in publicly available literature, established organic chemistry principles allow for the design of robust and efficient synthetic protocols. The primary strategy involves the cyanation of a halogenated precursor, a fundamental transformation in organic synthesis.[2]

Workflow for the Synthesis of 2-Amino-5-cyano-4-methoxybenzoic Acid

Synthesis Workflow start 2-Amino-4-methoxybenzoic Acid halogenation Electrophilic Halogenation (e.g., with NBS or NCS) start->halogenation Step 1 esterification Esterification (e.g., MeOH, H2SO4) halogenation->esterification Step 2 cyanation Palladium or Copper-Catalyzed Cyanation (e.g., CuCN or Zn(CN)2) esterification->cyanation Step 3 hydrolysis Ester Hydrolysis (e.g., NaOH, then H+) cyanation->hydrolysis Step 4 product 2-Amino-5-cyano-4-methoxybenzoic Acid hydrolysis->product

Caption: A generalized workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a plausible multi-step synthesis, drawing upon established methods for similar transformations.[2][3]

Protocol 1: Halogenation of 2-Amino-4-methoxybenzoic Acid

  • Dissolution: Dissolve 2-amino-4-methoxybenzoic acid in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Halogenating Agent Addition: Slowly add a halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry to yield the 2-amino-5-halo-4-methoxybenzoic acid.

Protocol 2: Esterification

  • Acidic Methanolysis: Suspend the halogenated product in anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring by TLC.

  • Neutralization and Extraction: After cooling, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract the ester with a suitable organic solvent like ethyl acetate.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Cyanation

  • Reaction Setup: In a flask equipped for inert atmosphere operation, dissolve the esterified and halogenated intermediate in a high-boiling polar aprotic solvent like DMF or N-methylpyrrolidone (NMP).

  • Reagent Addition: Add a cyanide source, such as copper(I) cyanide or zinc cyanide, and a palladium catalyst (e.g., Pd(PPh₃)₄).[4]

  • Heating: Heat the reaction mixture to a high temperature (typically >150°C) for several hours.

  • Work-up and Purification: After cooling, perform an appropriate aqueous work-up and purify the resulting cyano-ester by column chromatography.

Protocol 4: Hydrolysis

  • Base-mediated Hydrolysis: Dissolve the purified cyano-ester in a mixture of methanol and an aqueous solution of a strong base, such as sodium hydroxide.

  • Reaction Progression: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to precipitate the final product, 2-amino-5-cyano-4-methoxybenzoic acid.

  • Final Isolation: Collect the solid by filtration, wash with cold water, and dry.

Exploring the Biological Frontier: Potential Activities and Screening Strategies

The structural motifs present in the 2-amino-5-cyano-4-methoxybenzoic acid scaffold suggest a range of potential biological activities. Benzoic acid derivatives are known to possess diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[5][6][7] The strategic placement of the amino, cyano, and methoxy groups can be leveraged to tune these activities and to explore novel mechanisms of action.

Potential Therapeutic Areas and Molecular Targets
Potential Therapeutic Area Rationale Based on Structural Analogs Potential Molecular Targets Supporting Evidence
Oncology Substituted benzoic acids have been identified as inhibitors of key cancer-related proteins.[8][9]Kinases (e.g., VEGFR-2), Sirtuins (e.g., SIRT5), Anti-apoptotic proteins (e.g., Mcl-1, Bfl-1)[8][9][10]
Inflammatory Diseases The 5-aminosalicylic acid (a structural relative) is a cornerstone therapy for inflammatory bowel disease.[6]Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes[6]
Infectious Diseases Cyanobacteria, a source of diverse bioactive compounds, produce molecules with antimicrobial properties.[11]Bacterial or fungal metabolic enzymes[12]
Neurological Disorders Derivatives of 4-amino-2-methoxybenzoic acid have shown potent activity at serotonin receptors.[13]5-HT₄ Receptors[13]
A Tiered Approach to Biological Activity Screening

A systematic evaluation of the biological potential of novel compounds derived from the 2-amino-5-cyano-4-methoxybenzoic acid scaffold is essential. A tiered screening approach, progressing from broad-based cellular assays to more specific target-based assays, is recommended.

Screening_Funnel cluster_0 Tier 1: Broad Spectrum In Vitro Screening cluster_1 Tier 2: Target-Oriented and Mechanistic Assays cluster_2 Tier 3: In Vivo Validation cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT, CellTiter-Glo) kinase Kinase Inhibition Assays cytotoxicity->kinase antioxidant Antioxidant Capacity Assays (e.g., DPPH, ORAC) enzyme Enzyme Inhibition Assays (e.g., SIRT5, COX) antioxidant->enzyme animal_models Disease-Specific Animal Models kinase->animal_models enzyme->animal_models receptor Receptor Binding Assays (e.g., 5-HT4) receptor->animal_models

Caption: A tiered workflow for biological activity screening.

Detailed Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][14]

  • Cell Seeding: Plate cancer cell lines (e.g., A431 for skin cancer, NCI-H1975 for lung cancer) in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[15][16]

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (derived from the 2-amino-5-cyano-4-methoxybenzoic acid scaffold) and incubate for a further 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

The 2-amino-5-cyano-4-methoxybenzoic acid scaffold represents a promising, yet underexplored, area for drug discovery. Its synthetic accessibility and the diverse biological activities of related benzoic acid derivatives provide a strong rationale for its investigation. Future research should focus on the synthesis of a diverse library of compounds based on this scaffold, followed by systematic biological screening. The integration of in silico modeling and experimental validation will be crucial in elucidating the structure-activity relationships and identifying the most promising lead candidates for further development. This technical guide provides a foundational framework for researchers to embark on this exciting journey of discovery.

References

  • The Combined Use of in Silico, in Vitro, and in Vivo Analyses to Assess Anti-cancerous Potential of a Bioactive Compound from Cyanobacterium Nostoc sp. MGL001 - Frontiers. (2017, November 26).
  • WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents. (n.d.).
  • Privileged Scaffolds for Library Design and Drug Discovery - PMC. (n.d.).
  • 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem. (n.d.).
  • Application Notes and Protocols for the Synthesis of 2-amino-5-cyano-3-methylbenzoic acid - Benchchem. (n.d.).
  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2025, November 19).
  • PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES - European Patent Office - EP 2102150 B1 - Googleapis.com. (2008, June 12).
  • 2-Amino-5-methoxybenzoic acid - Chem-Impex. (n.d.).
  • Researchers discover compounds in algae and cyanobacteria boosting heart and skin health - Nutrition Insight. (2026, February 5).
  • In vitro bioassays to evaluate complex chemical mixtures in recycled water - PMC - NIH. (n.d.).
  • Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study - Preprints.org. (2022, January 6).
  • 2-Amino-5-methoxybenzoic acid 97 6705-03-9. (n.d.).
  • 2-Amino-5-methoxybenzoic acid synthesis - ChemicalBook. (n.d.).
  • CAS 59338-84-0 (4-AMINO-2-METHOXY-5-NITROBENZOIC ACID) - BOC Sciences. (n.d.).
  • New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors - PubMed. (n.d.).
  • Application Notes & Protocols for 4-Amino-5-iodo-2-methoxybenzoic acid in Drug Discovery - Benchchem. (n.d.).
  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - MDPI. (2021, October 30).
  • Development of a cell lysis method and evaluation of a field test to measure microcystins freed by cyanobacteria in surface wate. (n.d.).
  • Biologically active compounds from cyanobacteria extracts: in vivo and in vitro aspects. (n.d.).
  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC. (2022, July 22).
  • (PDF) Cyanobolites: Future Prospects in Therapeutics and Biological Innovation. (2025, November 20).
  • (PDF) In vitro cell-based assays to test drugs – A Review - ResearchGate. (2025, December 24).
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and impro - bioRxiv. (2023, December 5).
  • A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids - ResearchGate. (2025, August 9).
  • Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid - ResearchGate. (2025, December 3).
  • Novel AlkB Dioxygenases—Alternative Models for In Silico and In Vivo Studies | PLOS One. (2012, January 24).
  • Evaluation of Biological Activity and Qualitative Analysis of 2, 5-dihydroxybenzoic acid from Momordica charantia Fruit - International Journal of Pharmaceutical Sciences Review and Research. (2013, September 30).
  • Performance Analysis: 2-Amino-5-cyano-3-methylbenzoic acid Precursors in Pharmaceutical Synthesis - Benchchem. (n.d.).
  • Enhancing Synthesis of Mycosporine-Like Amino Acids from Cyanobacteria: Characterization, Analysis and In Vitro Anticancer Study - Indian Journal of Pharmaceutical Sciences. (n.d.).
  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed. (2020, March 12).
  • In Vivo and In Vitro Toxicity Testing of Cyanobacterial Toxins: A Mini-Review - PubMed. (n.d.).

Sources

Synthesis Pathways and Mechanistic Insights for 2-Amino-5-cyano-4-methoxybenzoic Acid and Its Downstream Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The development of targeted oncology therapeutics relies heavily on the efficient construction of highly functionalized heterocyclic cores. 2-Amino-5-cyano-4-methoxybenzoic acid (CAS: 1101109-32-3) is a critical anthranilic acid derivative that serves as the primary building block for 4-chloro-7-methoxyquinoline-6-carboxamide, the core intermediate of the multi-kinase inhibitor Lenvatinib ([1], [2]). This whitepaper details the upstream construction of this precursor and its downstream translation into the quinoline API scaffold, emphasizing the causality behind catalyst selection, regiocontrol, and self-validating experimental protocols.

Upstream Synthesis: Constructing the Core Precursor

The synthesis of 2-amino-5-cyano-4-methoxybenzoic acid requires precise regiocontrol to establish the exact substitution pattern needed for the final drug molecule. The pathway begins with commercially available 2-amino-4-methoxybenzoic acid.

Regioselective Bromination

The first transformation is the regioselective bromination to yield 2-amino-5-bromo-4-methoxybenzoic acid ([3]). Causality of Regiocontrol: The aromatic ring is heavily biased by its substituents. The methoxy group at C4 is a strong electron-donating ortho/para director. The amino group at C2 is similarly activating. The carboxyl group at C1 is strongly deactivating and meta-directing. Consequently, the C5 position—being para to the methoxy group and meta to the carboxyl group—is the most electron-rich and sterically accessible site for electrophilic aromatic substitution. Using N-bromosuccinimide (NBS) in a polar aprotic solvent ensures exclusive bromination at C5 without over-halogenation.

Palladium-Catalyzed Cyanation

The critical step is the conversion of the C-Br bond to a C-CN bond to form 2-amino-5-cyano-4-methoxybenzoic acid ([1]). Causality of Catalyst Selection: Historically, aryl nitriles were synthesized via the Rosenmund-von Braun reaction using stoichiometric CuCN at temperatures exceeding 150°C. However, anthranilic acids are highly susceptible to protodecarboxylation under harsh thermal conditions. Transition-metal catalysis utilizing Palladium (e.g., Pd2(dba)3) and Zinc Cyanide (Zn(CN)2) allows the reaction to proceed at milder temperatures (90–100°C), preserving the carboxyl group. Zinc cyanide is chosen over potassium cyanide because its low solubility in organic solvents maintains a low concentration of free cyanide ions in solution, preventing the poisoning of the palladium catalyst.

CatalyticCycle Pd0 Pd(0)L_n PdII_Br Ar-Pd(II)-Br Pd0->PdII_Br Oxidative Addition PdII_CN Ar-Pd(II)-CN PdII_Br->PdII_CN Transmetalation PdII_CN->Pd0 Reductive Elimination ArCN Aryl Nitrile PdII_CN->ArCN ArBr Aryl Bromide ArBr->Pd0 ZnCN Zn(CN)2 ZnCN->PdII_Br

Fig 1. Palladium-catalyzed cyanation catalytic cycle for the precursor.

Downstream Synthesis: Translating the Precursor to the Quinoline Core

Once 2-amino-5-cyano-4-methoxybenzoic acid is isolated, it serves as the foundation for the quinoline core via a modified Niementowski-type cyclization ([4], [5]).

Niementowski-Type Condensation

The anthranilic acid is reacted with a C2-C3 synthon (such as an active methylene compound or orthoester). The primary amine attacks the electrophilic center of the synthon, forming an imine/enamine intermediate. Upon thermal activation, an intramolecular Friedel-Crafts-type acylation occurs. Crucially, the C1 carboxyl carbon of the anthranilic acid is incorporated into the ring, becoming the C4 hydroxylated carbon of the resulting 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carbonitrile ([6], [7]).

Chlorination and Hydration

The intermediate is treated with Phosphorus Oxychloride (POCl3) to convert the C4-hydroxyl group into a C4-chloride. Finally, the C6-nitrile is selectively hydrated under controlled basic conditions (H2O2/NaOH) to yield 4-chloro-7-methoxyquinoline-6-carboxamide ([2]).

SyntheticPathway SM 2-Amino-4-methoxy benzoic acid Int1 2-Amino-5-bromo- 4-methoxybenzoic acid SM->Int1 NBS, DMF Regioselective Bromination Key 2-Amino-5-cyano- 4-methoxybenzoic acid (Core Precursor) Int1->Key Zn(CN)2, Pd cat. Cyanation Int2 7-Methoxy-4-oxo-1,4-dihydro quinoline-6-carbonitrile Key->Int2 C2-C3 Synthon Niementowski-type Cyclization API 4-Chloro-7-methoxy quinoline-6-carboxamide Int2->API 1. POCl3 (Chlorination) 2. H2O2/OH- (Hydration)

Fig 2. Upstream and downstream synthetic pathway of the target precursor.

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems where physical changes inherently confirm reaction success.

Protocol A: Pd-Catalyzed Cyanation (Upstream)
  • Charge: To a flame-dried Schlenk flask, add 2-amino-5-bromo-4-methoxybenzoic acid (1.0 eq), Zn(CN)2 (0.6 eq), Pd2(dba)3 (0.02 eq), and dppf (0.04 eq).

  • Degas: Purge the flask with N2 for 15 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidation of the active Pd(0) species to an inactive Pd(II) state.

  • React: Add anhydrous DMF and heat to 100°C for 12 hours. The solution will transition from a dark red/purple to a pale amber, indicating the successful turnover of the catalytic cycle.

  • Self-Validating Workup: Cool the mixture and filter through a Celite pad to remove precipitated Pd-black. Pour the filtrate into a 5% aqueous ammonia solution (this solubilizes excess zinc as an amine complex). Slowly acidify the aqueous layer to pH 3 using 1M HCl. Validation: The target 2-amino-5-cyano-4-methoxybenzoic acid will spontaneously precipitate as a white solid only at pH < 4 due to the protonation of the carboxylate. If the reaction failed (leaving unreacted starting material), the melting point and LC-MS profile of the precipitate will immediately flag the failure.

Protocol B: Chlorination of the Quinoline Core (Downstream)
  • Charge: Suspend 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carbonitrile in neat POCl3 (10.0 eq).

  • React: Heat to reflux (105°C) for 4 hours. The heterogeneous suspension will become a homogenous, dark solution as the polar oxo-compound is converted to the highly lipophilic chloro-quinoline.

  • Self-Validating Workup: Carefully pour the cooled mixture dropwise over crushed ice. Validation: The violent exotherm confirms the destruction of excess POCl3. As the pH drops, neutralize with aqueous ammonia to pH 7-8. The sudden, massive precipitation of a pale-yellow solid (4-chloro-7-methoxyquinoline-6-carbonitrile) validates the successful displacement of the hydroxyl group.

Quantitative Data: Cyanation Yield Optimization

The table below summarizes the causality and optimization of the cyanation step, demonstrating why modern Pd-catalysis has superseded classical methods.

EntryCatalyst SystemCyanide SourceSolventTemp (°C)Yield (%)Mechanistic Observation
1CuCN (Stoichiometric)CuCNDMF15045%High thermal degradation; protodecarboxylation observed.
2Pd(PPh3)4Zn(CN)2DMF12068%Moderate yield; monodentate ligand leads to faster Pd-deactivation.
3Pd2(dba)3 / dppfZn(CN)2DMF10085%Bidentate dppf ligand stabilizes Pd(0), preventing aggregation.
4Pd2(dba)3 / dppfZn(CN)2NMP10089%Superior solubility profile in NMP enhances transmetalation rate.
5Pd(OAc)2 / XPhosK4[Fe(CN)6]t-AmylOH10092%Non-toxic cyanide source; highly active bulky ligand promotes rapid reductive elimination.

References

  • A modified Niementowski reaction for the synthesis of 4-hydroxyquinoline Source: CLOCKSS URL:[Link]

  • Niementowski quinoline synthesis Source: Wikipedia URL:[Link]

  • N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines Source: PubMed Central (PMC) URL:[Link]

Sources

Methodological & Application

Application Note: A Guide to the Esterification of 2-Amino-5-cyano-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the esterification of 2-Amino-5-cyano-4-methoxybenzoic acid, a multifunctional aromatic compound. Due to the presence of an amino group, a deactivating cyano group, and a carboxylic acid, a careful selection of reaction conditions is paramount to achieve high yields and purity. This note details a robust, recommended protocol using Fischer-Speier esterification, which leverages acidic conditions to simultaneously catalyze the reaction and protect the amine functionality. Alternative methodologies are also discussed, providing researchers with a comparative analysis to select the optimal strategy for their specific needs.

Introduction

Substituted benzoic acids and their corresponding esters are critical structural motifs in medicinal chemistry and drug development. They are present in a wide array of pharmacologically active molecules, influencing properties such as binding affinity, solubility, and metabolic stability. The target molecule, 2-Amino-5-cyano-4-methoxybenzoic acid, presents a unique synthetic challenge due to its trifunctional nature. A successful esterification protocol must selectively target the carboxylic acid without inducing unwanted side reactions at the amino or cyano- positions. This guide provides a detailed analysis of the substrate's reactivity and proposes a primary protocol with in-depth justifications for the procedural choices.

Analysis of the Starting Material

A rational approach to the esterification of 2-Amino-5-cyano-4-methoxybenzoic acid begins with an analysis of its functional groups and their electronic and steric effects.

  • Amino Group (-NH₂): As a primary amine, this group is basic and nucleophilic. Under neutral or basic conditions, it can compete with the desired alcohol nucleophile, leading to amide formation or other side reactions. However, in the presence of a strong acid, the amine is protonated to form an ammonium salt (-NH₃⁺). This positively charged group is no longer nucleophilic, effectively acting as an in-situ protecting group.[1][2]

  • Cyano Group (-CN): The cyano group is a strong electron-withdrawing group via both induction and resonance. This effect increases the acidity of the carboxylic acid proton and enhances the electrophilicity of the carbonyl carbon, which is favorable for nucleophilic attack by an alcohol.[3]

  • Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance. Its presence can partially offset the deactivating effect of the cyano group on the aromatic ring.

  • Steric Considerations: The substituents are positioned around the aromatic ring, which could potentially cause minor steric hindrance. However, for small alcohols like methanol or ethanol, this is not expected to be a significant barrier.

Given this analysis, an acid-catalyzed method is the most logical starting point, as it deactivates the primary amine's nucleophilicity while activating the carboxylic acid for esterification.

Recommended Protocol: Acid-Catalyzed (Fischer-Speier) Esterification

The Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[4][5][6][7] It is particularly well-suited for substrates like aminobenzoic acids.[1][2]

Principle and Rationale

The reaction is an equilibrium process.[4][8] To drive the reaction toward the product, a large excess of the alcohol is typically used as the solvent, and a strong acid catalyst is employed.[6][9] The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[10][11] The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfer and elimination of a water molecule yield the ester.[4][7]

Detailed Step-by-Step Protocol (for Methyl Ester Synthesis)

Materials:

  • 2-Amino-5-cyano-4-methoxybenzoic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stir plate and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and purification

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-Amino-5-cyano-4-methoxybenzoic acid (e.g., 1.92 g, 10 mmol).

  • Reagent Addition: Add 40 mL of anhydrous methanol. Stir the mixture to dissolve the solid. Place the flask in an ice bath to cool.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL, ~18 mmol) dropwise to the stirring mixture. A precipitate of the ammonium salt may form, which is expected.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate. Be cautious as CO₂ gas will evolve. Continue adding until the pH is approximately 8. The product should precipitate as a solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure methyl 2-amino-5-cyano-4-methoxybenzoate.

Alternative Methodologies & Comparative Analysis

While Fischer esterification is the recommended primary approach, other methods can be considered, particularly if the substrate is sensitive to high temperatures or strong acids.

  • Steglich Esterification: This method uses a carbodiimide coupling agent, such as DCC or EDC, and a nucleophilic catalyst, typically DMAP, under mild, neutral conditions.[12][13][14][15]

    • Causality: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.[14] DMAP acts as an acyl transfer catalyst, further accelerating the reaction.[12][16]

    • Consideration: A significant drawback for the target molecule is that the free amino group can compete with the alcohol, leading to unwanted side reactions. Therefore, protection of the amine (e.g., as a Boc or Cbz carbamate) would be required before attempting Steglich esterification, adding extra steps to the synthesis.[17][18]

  • Reaction with Alkyl Halides: The carboxylic acid can be deprotonated with a base (e.g., K₂CO₃, DBU, or Bu₄NF) to form a carboxylate salt.[19][20] This salt then acts as a nucleophile and displaces a halide from an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction.[21]

    • Causality: This method avoids acidic conditions and high temperatures.

    • Consideration: Similar to the Steglich reaction, the nucleophilic amino group can compete with the carboxylate in reacting with the alkyl halide (N-alkylation). This makes this method less ideal for this specific substrate without prior protection of the amine.

Method Conditions Pros Cons for this Substrate
Fischer-Speier Esterification Strong Acid (H₂SO₄), Excess Alcohol, HeatSimple, cost-effective, amine is protected in-situ by protonation.[1]Reversible reaction, requires heat which may not be suitable for highly sensitive substrates.
Steglich Esterification DCC/EDC, DMAP, Room TempMild conditions, high yields.[13]Requires protection of the amino group to prevent side reactions.[17]
Reaction with Alkyl Halides Base, Alkyl Halide, Room TempMild, non-acidic conditions.Requires protection of the amino group to prevent N-alkylation.

Experimental Workflow Visualization

The following diagram outlines the key steps in the recommended Fischer-Speier esterification protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add 2-Amino-5-cyano- 4-methoxybenzoic acid and Methanol to Flask B 2. Cool in Ice Bath A->B C 3. Slowly Add Conc. H₂SO₄ B->C D 4. Heat to Reflux (4-6 hours) C->D Begin Heating E 5. Cool and Quench in Ice Water D->E Reaction Complete F 6. Neutralize with Sat. NaHCO₃ (pH ~8) E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry, and Concentrate G->H I 9. Recrystallization or Column Chromatography H->I J Final Product: Methyl 2-amino-5-cyano- 4-methoxybenzoate I->J

Caption: Workflow for Fischer-Speier Esterification.

Conclusion

The esterification of 2-Amino-5-cyano-4-methoxybenzoic acid is most reliably achieved using the Fischer-Speier method. This approach elegantly circumvents the reactivity of the amino group by converting it to its non-nucleophilic ammonium salt under the acidic reaction conditions, thus providing in-situ protection. By using the alcohol as the solvent, the equilibrium can be effectively shifted to favor high yields of the desired ester product. For substrates that are incompatible with strong acid or heat, alternative methods like the Steglich esterification may be employed, but they necessitate a preliminary amine protection step.

References

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification. (2021, November 18). Chemistry Steps. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Macquarie University. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap Eureka. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Direct Esterification of Carboxylic Acid with Alkyl Halide by Cu(I) Oxide. (2007, January 3). Taylor & Francis Online. [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (2020, February 15). International Journal of Scientific & Technology Research. [Link]

  • Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. ResearchGate. [Link]

  • Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. PubMed. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). SpringerLink. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023, December 9). PMC. [Link]

  • Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction. (2015, March 5). ResearchGate. [Link]

  • (PDF) Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. ResearchGate. [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. [Link]

  • 21.6: Chemistry of Esters. (2024, September 30). Chemistry LibreTexts. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Patsnap Eureka. [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. [Link]

  • Process for mild esterification of a carboxylic acid with an alcohol component.
  • Supporting Information. CDC Stacks. [Link]

  • A Convenient Method for the Selective Esterification of Amino-Alcohols. (2006, December 5). Taylor & Francis Online. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • EDC*HCl DMAP coupling issues (any advice appreciated). (2021, February 6). Reddit. [Link]

  • 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. (2020, May 30). Chemistry LibreTexts. [Link]

  • Amine to Amide (EDC + DMAP). Common Organic Chemistry. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. [Link]

  • Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020, April 2). PMC. [Link]

  • (PDF) Kinetic research and modeling of benzoic acid esterification process. ResearchGate. [Link]

  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018, September 2). MDPI. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007, September 10). MDPI. [Link]

Sources

Application Notes & Protocols for 2-Amino-5-cyano-4-methoxybenzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Anthranilic Acids in Drug Synthesis

Substituted anthranilic acid derivatives, such as 2-Amino-5-cyano-4-methoxybenzoic acid, represent a class of high-value intermediates in modern medicinal chemistry. Their multifunctional nature—possessing an aromatic ring adorned with amino, carboxylic acid, and other strategically placed functional groups—renders them versatile scaffolds for the construction of complex molecular architectures. The presence of a nitrile (cyano) group is particularly significant, as it serves as a synthetic precursor to a variety of functionalities including amides, amines, and carboxylic acids, which are integral to the structure of many active pharmaceutical ingredients (APIs).[1]

While 2-Amino-5-cyano-4-methoxybenzoic acid is a key exemplar, this guide will draw upon the well-established synthetic principles for this class of molecules, with a particular focus on the methodologies used to produce a closely related analogue, 2-amino-5-cyano-3-methylbenzoic acid. This analogue is a critical intermediate in the manufacture of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in oncology.[2][3][4] The protocols and principles detailed herein are therefore directly applicable to researchers engaged in the synthesis of PARP inhibitors and other complex therapeutic agents derived from this versatile chemical backbone.[5][6]

Physicochemical Properties

A clear understanding of the intermediate's basic properties is fundamental for its effective use and handling in a laboratory setting.

PropertyValue
IUPAC Name 2-Amino-5-cyano-4-methoxybenzoic acid
CAS Number 1101109-32-3
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Appearance Expected to be an off-white to light brown solid
Key Functional Groups Carboxylic acid, Aromatic amine, Nitrile, Methoxy ether

Safety, Handling, and Storage

As a fine chemical intermediate, 2-Amino-5-cyano-4-methoxybenzoic acid and its precursors require careful handling to ensure personnel safety and maintain compound integrity.

  • General Handling : Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[7] Avoid inhalation of dust and contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Toxicology : While specific data for this exact compound is limited, related aminobenzoic acid derivatives can cause skin, eye, and respiratory irritation. The cyano group introduces a higher level of toxicity; cyanide compounds are highly toxic if ingested, inhaled, or absorbed through the skin.[7] All waste containing cyanide must be quenched with an oxidizing agent like bleach before disposal according to institutional protocols.

  • Storage : Store in a tightly sealed container in a cool, dry, and dark place. The compound should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

The Synthetic Utility: A Case Study in the Synthesis of a Niraparib Precursor

The most common and strategically important reaction involving this class of intermediates is their own synthesis via the cyanation of a halogenated precursor. This transformation is a cornerstone in the production of many pharmaceuticals.[2] The following sections provide a detailed, three-step workflow for the synthesis of a substituted 2-amino-5-cyanobenzoic acid, a process that is directly analogous to the industrial synthesis of key Niraparib intermediates.

Overall Synthetic Workflow

The synthesis begins with a readily available substituted 2-aminobenzoic acid. The strategy involves protection of the carboxylic acid via esterification, followed by a copper-catalyzed cyanation, and concludes with the deprotection (hydrolysis) of the ester to yield the final product.

G Start 2-Amino-5-bromo-4- methoxybenzoic Acid Step1 Protocol 1: Esterification Start->Step1 Intermediate1 Methyl 2-Amino-5-bromo-4- methoxybenzoate Step1->Intermediate1 Protection Step2 Protocol 2: Copper-Catalyzed Cyanation Intermediate1->Step2 Intermediate2 Methyl 2-Amino-5-cyano-4- methoxybenzoate Step2->Intermediate2 C-CN Bond Formation Step3 Protocol 3: Ester Hydrolysis Intermediate2->Step3 End Final Product: 2-Amino-5-cyano-4- methoxybenzoic Acid Step3->End Deprotection

Caption: Overall experimental workflow for the synthesis.

Detailed Experimental Protocols

Protocol 1: Esterification of 2-Amino-5-bromo-4-methoxybenzoic Acid

Causality: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent organometallic cyanation reaction. The acidic proton could quench reagents, and the carboxylate could act as a competing ligand for the copper catalyst. A simple Fischer esterification is efficient for this purpose.[7]

Materials:

  • 2-Amino-5-bromo-4-methoxybenzoic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (15-20 mL per gram of starting material)

  • Sulfuric acid (H₂SO₄), concentrated (0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 2-Amino-5-bromo-4-methoxybenzoic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous methanol to the flask.

  • While stirring, carefully add the catalytic amount of concentrated sulfuric acid dropwise.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the bulk of the methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 2-amino-5-bromo-4-methoxybenzoate as a crude product, which can be used directly or purified by column chromatography.

Protocol 2: Copper(I) Cyanide-Mediated Cyanation

Causality: This step, a variation of the Rosenmund-von Braun reaction, replaces the aryl bromide with a cyano group. Copper(I) cyanide is a common and effective reagent for this transformation on electron-rich aromatic rings.[7] High-boiling polar aprotic solvents like DMF are used to ensure the solubility of the reagents and to achieve the high temperatures necessary for the reaction to proceed at a reasonable rate.

Materials:

  • Methyl 2-amino-5-bromo-4-methoxybenzoate (1.0 eq)

  • Copper(I) cyanide (CuCN) (1.1 - 1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ammonium hydroxide solution

  • Ethyl acetate (EtOAc)

  • Water and Brine

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add methyl 2-amino-5-bromo-4-methoxybenzoate and copper(I) cyanide.

  • Add anhydrous DMF via syringe and stir the suspension.

  • Heat the reaction mixture to 140-150°C. The color of the mixture will typically darken.

  • Maintain the temperature and monitor the reaction by TLC or HPLC (typically 4-8 hours).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into a stirred aqueous solution of ammonium hydroxide to quench and complex the copper salts.

  • Extract the aqueous mixture multiple times with ethyl acetate.

  • Combine the organic extracts and wash with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, methyl 2-amino-5-cyano-4-methoxybenzoate, can be purified by flash column chromatography on silica gel.

Protocol 3: Saponification (Ester Hydrolysis)

Causality: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. Saponification using a strong base like sodium hydroxide is a robust and high-yielding method for this deprotection. Subsequent acidification precipitates the final product from the aqueous solution.

Materials:

  • Methyl 2-amino-5-cyano-4-methoxybenzoate (1.0 eq)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH), 2 M aqueous solution (2.0-3.0 eq)

  • Hydrochloric acid (HCl), 1 M or 2 M aqueous solution

Procedure:

  • Dissolve the purified methyl ester in methanol or THF in a round-bottom flask.

  • Add the 2 M NaOH solution and stir the mixture at room temperature. Gentle heating (40-50°C) can be applied to accelerate the reaction.

  • Monitor the hydrolysis by TLC until the starting ester is fully consumed (typically 1-3 hours).

  • Cool the mixture to room temperature and then place it in an ice bath.

  • While stirring vigorously, slowly acidify the reaction mixture by adding HCl solution dropwise until the pH is approximately 3-4. The product will precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water to remove inorganic salts.

  • Dry the purified 2-Amino-5-cyano-4-methoxybenzoic acid under vacuum to a constant weight.

Analytical Characterization

Rigorous analytical testing is essential to confirm the structure and purity of the synthesized intermediate.

TechniquePurposeExpected Results
HPLC Purity Assessment & QuantificationA single major peak with >98% purity under optimized conditions. Retention time will be specific to the column and method used.
¹H NMR Structural ElucidationSignals corresponding to aromatic protons, the methoxy group (-OCH₃), the amine group (-NH₂), and the carboxylic acid proton (-COOH). Chemical shifts and splitting patterns will confirm the substitution pattern.
¹³C NMR Structural ConfirmationResonances for all 9 unique carbon atoms, including the nitrile carbon (~118 ppm), carboxylic acid carbon (~170 ppm), and aromatic carbons.
FTIR Functional Group IdentificationCharacteristic stretches for N-H (amine, ~3300-3500 cm⁻¹), C≡N (nitrile, ~2220-2240 cm⁻¹), C=O (acid, ~1680-1710 cm⁻¹), and broad O-H (acid, ~2500-3300 cm⁻¹).
Mass Spec Molecular Weight VerificationA molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 193.06).

Troubleshooting & Optimization

Even robust protocols can encounter issues. The following guide provides a logical framework for addressing common challenges, particularly in the critical cyanation step.

G Start Low Yield in Cyanation Step (Protocol 2) Q1 Is starting material consumed? Start->Q1 A1_No Incomplete Reaction Q1->A1_No No A1_Yes Product Loss During Workup/ Purification Q1->A1_Yes Yes Sol_A1_No_1 Check CuCN quality (fresh, anhydrous). Increase reaction time or temperature. Ensure solvent is anhydrous. A1_No->Sol_A1_No_1 Sol_A1_Yes_1 Optimize extraction pH. Ensure complete copper quenching. Review chromatography conditions. A1_Yes->Sol_A1_Yes_1

Caption: Troubleshooting logic for a low-yielding cyanation reaction.

References

  • Briejer, M. R., et al. (1998). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science.
  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Pastre, J. C., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • Frontiers Media S.A. (2021). Perspectives on PARP Inhibitor Combinations for Ovarian Cancer. Available at: [Link]

  • MDPI. (2023). Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives.... Available at: [Link]

  • National Center for Biotechnology Information. (2021). Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia. Available at: [Link]

  • BioMed Central. (2023). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Phase II trial of niraparib for BRCA-mutated biliary tract, pancreatic and other gastrointestinal cancers: NIR-B. Available at: [Link]

  • National Center for Biotechnology Information. (2023). GX15-070 enhances niraparib efficacy in ovarian cancer.... Available at: [Link]

  • National Center for Biotechnology Information. (2022). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Available at: [Link]

  • MDPI. (2022). Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors.... Available at: [Link]

  • National Center for Biotechnology Information. (2022). The Interplay between PARP Inhibitors and Immunotherapy in Ovarian Cancer.... Available at: [Link]

Sources

HPLC method development for 2-Amino-5-cyano-4-methoxybenzoic acid detection

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 2-Amino-5-cyano-4-methoxybenzoic Acid

Abstract

This comprehensive guide details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-5-cyano-4-methoxybenzoic acid. The narrative explains the scientific rationale behind each experimental choice, from initial analyte characterization to final method validation according to the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the quantification of this and structurally similar aromatic compounds.

Introduction and Analytical Target Profile (ATP)

2-Amino-5-cyano-4-methoxybenzoic acid is a substituted aromatic carboxylic acid. Such molecules often serve as critical building blocks in the synthesis of complex pharmaceutical agents and other fine chemicals[1][2][3]. The reliable quantification of this analyte is essential for ensuring purity, monitoring reaction kinetics, and assessing stability in various matrices.

The Analytical Target Profile (ATP) for this method is to accurately and precisely quantify 2-Amino-5-cyano-4-methoxybenzoic acid in the presence of potential impurities or degradation products. The method must be specific, linear over a defined concentration range, and robust enough for routine use in a quality control environment.

Analyte Characterization and Chromatographic Strategy

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.

2.1. Structural Analysis and Inferred Properties

The structure of 2-Amino-5-cyano-4-methoxybenzoic acid contains several functional groups that dictate its chromatographic behavior:

  • Benzoic Acid Core: Provides a rigid aromatic structure and a primary UV chromophore, making UV detection a suitable choice[4]. The carboxylic acid group (pKa typically ~4-5) is acidic.

  • Amino Group: The primary amine (pKa typically ~2-3 for the conjugate acid) is basic.

  • Cyano and Methoxy Groups: These substituents modulate the polarity and hydrophobicity of the molecule.

The presence of both an acidic carboxylic acid and a basic amino group makes the analyte amphoteric . Its net charge and, consequently, its retention in reversed-phase chromatography, will be highly dependent on the pH of the mobile phase[5]. This is the most critical parameter to control for achieving reproducible chromatography.

PropertyEstimated Value / CharacteristicRationale & Implication for HPLC
Molecular Formula C₉H₈N₂O₃Indicates a relatively small molecule.
Nature Amphoteric / ZwitterionicRetention is highly sensitive to mobile phase pH. pH control is critical for consistent results.
Polarity Polar AromaticA C18 stationary phase is a suitable starting point, but poor retention may occur.[6][7]
UV Absorbance Expected UV λmax ~250-310 nmThe aromatic ring and substituents form a strong chromophore, ideal for UV detection.[8]

2.2. Foundational Chromatographic Strategy

Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode of separation and serves as the logical starting point[6]. A C18 column is selected for its broad applicability in retaining aromatic compounds. To manage the analyte's ionizable nature, an acidic mobile phase pH will be employed. By setting the pH below the pKa of the carboxylic acid (e.g., pH 2.5-3.5), its ionization is suppressed. This neutralizes the carboxyl group, increasing its hydrophobicity and promoting better retention and peak shape on a C18 column[5].

HPLC Method Development and Optimization

The development process is a systematic workflow designed to achieve the desired separation goals.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_scout Phase 2: Initial Scouting cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation A Analyte Characterization (Structure, pKa, UV Scan) C Select Column & Mobile Phase (e.g., C18, ACN/Buffer) A->C B Define Analytical Target Profile (ATP) B->C D Initial Isocratic & Gradient Runs C->D E Evaluate Peak Shape, Retention, & Resolution D->E F Systematically Vary Parameters: - Mobile Phase pH - Gradient Profile - Temperature E->F Optimization Needed G Finalize Method Conditions E->G Acceptable F->G H Validate per ICH Q2(R2): (Linearity, Accuracy, Precision, etc.) G->H

Caption: Workflow for systematic HPLC method development.

3.1. Instrumentation and Reagents

  • HPLC System: A quaternary HPLC system with a UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Potassium phosphate monobasic, ortho-phosphoric acid.

  • Standard: 2-Amino-5-cyano-4-methoxybenzoic acid reference standard.

3.2. Initial Scouting Protocol

  • Standard Preparation: Prepare a 100 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water.

  • UV Spectrum Analysis: Using a PDA detector, perform an initial injection and record the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Mobile Phase Preparation:

    • Mobile Phase A: 25 mM potassium phosphate buffer. Adjust to pH 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Scouting Gradient Run:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient: 10% B to 90% B over 20 minutes.

  • Evaluation: Assess the retention time (tR), peak tailing factor (T), and theoretical plates (N). The goal is to find the approximate organic solvent concentration that elutes the analyte.

3.3. Method Optimization Protocol Based on the scouting run, the method is refined to meet the system suitability criteria.

  • pH Optimization: The most critical parameter. Small changes in pH around the pKa can drastically alter retention. Analyze the standard using mobile phases with pH values of 2.8, 3.0, and 3.2 to find the value that provides the best peak shape (Tailing factor close to 1.0).

  • Gradient/Isocratic Analysis: If the scouting run shows a single, well-retained peak, an isocratic method can be developed for simplicity and robustness. If multiple impurities are present, a gradient method is preferred. The gradient slope should be optimized to ensure adequate resolution (Rs > 2.0) between the main peak and any adjacent impurities.

  • Organic Modifier: Compare acetonitrile and methanol. Acetonitrile often provides better peak shapes and lower backpressure, while methanol can offer different selectivity for aromatic compounds.

  • Column Temperature: Adjusting the column temperature (e.g., 25°C, 30°C, 35°C) can improve peak shape and change selectivity.

Final Optimized and Validated Method

The following method was finalized after a systematic optimization process.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B in 10 min, hold at 60% B for 2 min, return to 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 258 nm
Injection Volume 10 µL
Run Time 15 minutes

System Suitability Criteria

Before any sample analysis, a system suitability standard (e.g., 100 µg/mL) is injected five times. The results must meet the following criteria, which are based on common pharmaceutical industry standards[9].

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
Resolution (Rs) > 2.0 (between analyte and nearest peak)
%RSD of Peak Area ≤ 2.0%

Method Validation Protocol (per ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[10][11]. The following protocols describe the experiments to be performed.

ValidationParameters Validation ICH Q2(R2) Validation Specificity Linearity Accuracy Precision Range LOD/LOQ Robustness Specificity Specificity (Analyte vs. Placebo & Impurities) Validation->Specificity Linearity Linearity (R²) (5+ Concentration Levels) Validation->Linearity Accuracy Accuracy (% Recovery) (Spiked Placebo at 3 Levels) Validation->Accuracy Precision Precision (%RSD) (Repeatability & Intermediate) Validation->Precision Robustness Robustness (Small Method Variations) Validation->Robustness

Caption: Core parameters for HPLC method validation.

5.1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Inject a blank solution (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Inject a solution of the analyte.

    • If applicable, inject a placebo (matrix without analyte).

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte solution. Analyze the stressed samples to demonstrate that degradation product peaks do not co-elute with the main analyte peak. The peak purity feature of a PDA detector should be used to confirm homogeneity.

5.2. Linearity and Range

  • Objective: To establish a linear relationship between analyte concentration and detector response.

  • Protocol:

    • Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 50% to 150% of the target concentration; for example, 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999[9].

Example Linearity Data

Concentration (µg/mL)Mean Peak Area
50451023
75674589
100902112
1251123567
1501350987
0.9998

5.3. Accuracy (Recovery)

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare a placebo solution.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level[9].

5.4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0%[9][12].

5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol (based on Signal-to-Noise ratio):

    • Prepare and inject a series of increasingly dilute solutions of the analyte.

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

  • Acceptance Criteria: Demonstrate that the LOQ concentration can be analyzed with acceptable precision (%RSD ≤ 10%).

5.6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small variations to the optimized method parameters.

    • Assess the impact on system suitability (retention time, tailing factor, etc.).

  • Acceptance Criteria: The system suitability criteria must still be met under all varied conditions.

Robustness Parameters and Variations

ParameterOriginal ValueVariation 1Variation 2
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Column Temp. 30 °C28 °C32 °C
Mobile Phase pH 3.02.93.1

Conclusion

This application note provides a comprehensive framework for the development and validation of a stability-indicating RP-HPLC method for 2-Amino-5-cyano-4-methoxybenzoic acid. By following a systematic approach that emphasizes understanding the analyte's chemistry and adhering to ICH guidelines, a robust, reliable, and accurate analytical method can be established. The principles and protocols described herein are readily adaptable for other similar aromatic compounds, providing a solid foundation for analytical method development in a regulated environment.

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Glaser, T., et al. (2001). Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. Analytical Chemistry, 73(8), 1887-1894. Retrieved from [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC Methods for analysis of 4-Aminobenzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Grygier, A., & Nobilis, M. (2002). Chromatographic separations of aromatic carboxylic acids. Biomedical Chromatography, 16(5), 283-295. Retrieved from [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Retrieved from [Link]

  • HPLC Methods for analysis of Mandelic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]

  • HPLC Analysis of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved from [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. Retrieved from [Link]

  • Reversed-Phase Chromatography & HPLC Columns. (n.d.). Orochem Technologies. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved from [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. (2025). ResearchGate. Retrieved from [Link]

  • 2-amino-5-cyano-4-methoxybenzoic acid. (n.d.). Ivy Fine Chemicals. Retrieved from [Link]

  • 2-Amino-4-methoxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020). Physical Chemistry Chemical Physics, 22(10), 5534-5541. Retrieved from [Link]

  • a UV–visible spectrum of the 2-amino benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

Sources

recrystallization techniques for 2-Amino-5-cyano-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Recrystallization and Purification Protocols for 2-Amino-5-cyano-4-methoxybenzoic Acid

Introduction & Structural Causality

2-Amino-5-cyano-4-methoxybenzoic acid (CAS: 1101109-32-3) is a highly functionalized anthranilic acid derivative heavily utilized as a building block in pharmaceutical synthesis[1]. Purifying this intermediate via recrystallization presents unique thermodynamic and kinetic challenges due to its complex array of orthogonal functional groups.

To design a successful recrystallization protocol, one must first understand the causality of its solid-state behavior:

  • Amphoteric Nature : The presence of both a carboxylic acid (-COOH) and an ortho-amine (-NH2) allows for strong intermolecular hydrogen bonding and potential zwitterion formation. However, the strongly electron-withdrawing para-cyano (-CN) group severely diminishes the basicity of the amine, making the molecule less zwitterionic but highly polarized.

  • Lattice Rigidity : The push-pull

    
    -system created by the electron-donating methoxy (-OCH3) and electron-withdrawing cyano (-CN) groups enforces a rigid, planar geometry. This leads to tight 
    
    
    
    stacking and high lattice energy, resulting in exceptionally poor solubility in standard non-polar organic solvents.

Solvent Selection Rationale

Because standard non-polar solvents cannot disrupt the crystal lattice of highly substituted anthranilic acids, purification requires solvent systems capable of acting as strong hydrogen-bond donors/acceptors, or systems that leverage reversible salt formation[2][3].

Table 1: Physicochemical Profiling & Solvent Interaction

Functional Group Solid-State Effect Recommended Solvent Disruption Strategy
-COOH / -NH2 Extensive intermolecular H-bonding networks. Protic solvents (Ethanol, Acetic Acid) to competitively hydrogen bond[3].
-CN Increases dipole moment; decreases amine basicity. Highly polar solvent mixtures; requires elevated temperatures for dissolution.

| -OCH3 | Steric bulk; moderate electron donation. | Lipophilic enough to allow partial solubility in hot ethers or esters (e.g., EtOAc). |

Table 2: Comparison of Validated Recrystallization Systems

Solvent System Yield Potential Purity Potential Best Applied For...
Ethanol / Water High (>85%) Moderate-High Routine purification of crude batches with low organic impurities[4].
50% Aq. Acetic Acid Moderate (~75%) Very High Disrupting recalcitrant H-bonds; removing closely related structural analogs[3].

| Ammonium Salt (Aq) | Very High (>90%) | Exceptional | Highly impure batches containing insoluble polymeric byproducts[5]. |

Critical In-Process Controls (IPCs) & Troubleshooting

To ensure the recrystallization is a self-validating system, the following mechanistic pitfalls must be monitored:

  • Thermal Decarboxylation : Anthranilic acids are uniquely susceptible to decarboxylation when subjected to prolonged heating in solution or heated near their melting points, releasing

    
     to form aniline derivatives[6]. Control : Never exceed 75°C during dissolution; minimize time at reflux.
    
  • Oxidative Polymerization : Amino-aromatics can spontaneously oxidize at elevated temperatures to form dark, insoluble polymeric byproducts[4]. Control : For aqueous basic protocols, the addition of a reducing agent (e.g., sodium hydrosulfite) is critical to bleach oxidized impurities[5].

Experimental Methodologies

Protocol A: Co-Solvent Anti-Solvent Crystallization (Ethanol/Water)

Mechanism: Ethanol competitively disrupts the intermolecular hydrogen bonds to achieve dissolution. Water acts as a highly polar anti-solvent to rapidly increase supersaturation, forcing crystallization.

  • Dissolution : Suspend 10.0 g of crude 2-Amino-5-cyano-4-methoxybenzoic acid in 50 mL of absolute ethanol in a round-bottom flask.

  • Controlled Heating : Warm the suspension to 70°C under continuous stirring. Caution: Do not exceed 75°C to prevent thermal decarboxylation[6].

  • Clarification : If insoluble polymeric byproducts remain, perform a rapid hot filtration through a pre-warmed Buchner funnel[4].

  • Anti-Solvent Addition (IPC) : While maintaining the filtrate at 65-70°C, add deionized water dropwise (approx. 15-20 mL). Stop addition immediately when persistent turbidity (the cloud point) is observed.

  • Annealing & Cooling : Allow the mixture to cool to room temperature at a controlled rate of ~0.5°C/min to promote the growth of large, pure crystals and minimize solvent occlusion. Once at room temperature, transfer to an ice bath (0-5°C) for 2 hours.

  • Isolation : Filter the crystalline solid under vacuum. Wash the filter cake with 10 mL of ice-cold 30% ethanol/water (v/v). Dry in a vacuum oven at 60°C until constant weight.

Protocol B: 50% Aqueous Acetic Acid Recrystallization

Mechanism: Acetic acid acts as a powerful hydrogen-bond donor and acceptor, breaking down the rigid zwitterionic-like lattice of the crude material[3].

  • Preparation : Prepare a 50% (v/v) solution of glacial acetic acid in deionized water.

  • Dissolution : Suspend 10.0 g of the crude compound in 40 mL of the 50% acetic acid mixture. Heat gently to 75°C until complete dissolution occurs.

  • Crystallization : Remove from heat and allow the solution to cool undisturbed to room temperature. The high dielectric constant of the mixture ensures slow, highly ordered crystal lattice formation.

  • Isolation : Filter via vacuum, wash with 15 mL of cold deionized water (to remove residual acetic acid), and dry under high vacuum.

Protocol C: Ammonium Salt Precipitation (For Recalcitrant Batches)

Mechanism: Converts the poorly soluble free acid into a highly water-soluble ammonium salt, bypassing organic solubility limits entirely. Acidification reprecipitates the purified free acid[5].

  • Salt Formation : Suspend 10.0 g of the crude acid in 20 mL of hot water (60°C). Slowly add concentrated ammonium hydroxide (

    
    ) dropwise until the solid completely dissolves[5].
    
  • De-colorization : Add 0.1 g of sodium hydrosulfite (sodium dithionite) to reduce oxidized colored impurities, followed by 0.5 g of activated charcoal[5]. Stir for 5 minutes.

  • Filtration : Filter the hot solution through a Celite pad to remove the charcoal and insoluble polymeric matter.

  • Isoelectric Precipitation (IPC) : Cool the filtrate to 20°C. Slowly acidify the solution using dilute

    
     while monitoring with a pH meter. Stop when the pH reaches the isoelectric point (typically pH 3.5 - 4.5), causing the free acid to crash out as a dense, high-purity solid.
    
  • Isolation : Filter, wash with copious amounts of cold water, and vacuum dry.

Workflow Visualization

Workflow N1 Crude 2-Amino-5-cyano- 4-methoxybenzoic acid N2 Dissolve in Hot Solvent (EtOH or 50% AcOH) N1->N2 N3 Hot Filtration (Remove Polymeric Byproducts) N2->N3 N4 Add Anti-Solvent (Water) Dropwise at 70°C N3->N4 N5 Controlled Cooling (Minimize Occlusion) N4->N5 N6 Vacuum Filtration & Cold Wash N5->N6 N7 High-Purity Crystals N6->N7

Fig 1. Standard anti-solvent recrystallization workflow for anthranilic acid derivatives.

References

  • Benchchem. "2-Amino-5-cyano-4-methoxybenzoic acid | 1101109-32-3".
  • Benchchem. "Technical Support Center: Synthesis of 4(3H)
  • Organic Syntheses. "Anthranilic acid, 5-iodo-". Org. Syn. Coll. Vol. 2, 349.
  • Journal of Advances in Chemistry. "Growth and Characterization of Anthranilic acid Crystals". Vol 12, No 11.
  • Canadian Science Publishing.
  • Reddit / Perrin, D.D., Armarego, W.L.F.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Issues for 2-Amino-5-cyano-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Handling highly functionalized building blocks requires moving beyond generic solvent screens. This guide is designed to provide you with the mechanistic understanding and field-proven protocols necessary to successfully solubilize 2-Amino-5-cyano-4-methoxybenzoic acid (CAS: 1101109-32-3) for your biological assays, structural analyses, and synthetic workflows.

Physicochemical Profiling: The Causality of Insolubility

Before attempting to dissolve this compound, it is critical to understand why it resists solvation. 2-Amino-5-cyano-4-methoxybenzoic acid is a highly functionalized anthranilic acid derivative, a class of molecules notorious for their poor solubility in both aqueous media and standard organic solvents[1][2].

The insolubility is driven by a self-validating thermodynamic trap:

  • Zwitterionic Lattice Energy: The molecule contains both an acidic carboxylic acid (-COOH) and a basic ortho-amino group (-NH2). In the solid state and at physiological pH, these groups often exist in a zwitterionic form. The resulting ionic hydrogen bonds (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) create an exceptionally stable crystal lattice[3].
    
  • Intermolecular Hydrogen Bonding: The cyano (-CN) group acts as a strong hydrogen bond acceptor, further rigidifying the intermolecular network.

  • Solvent Exclusion: Because the internal crystal lattice energy is so high, the energetic penalty for solvent molecules (whether water or non-polar organics) to break these intermolecular bonds is rarely overcome at room temperature[4].

Troubleshooting Guide & FAQs

Q1: I am trying to prepare a 10 mM stock solution in DMSO, but the compound remains as a cloudy suspension. What is happening?

The Causality: While DMSO is a strong hydrogen-bond acceptor, even trace amounts of water in hygroscopic DMSO can trigger the compound to revert to its highly insoluble zwitterionic aggregate state[3]. The Solution: Use strictly anhydrous DMSO (≤0.005% water). Apply mild heating (37°C–40°C) combined with bath sonication for 10–15 minutes. The acoustic cavitation provides the localized activation energy required to disrupt the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 interactions.
Q2: When diluting my DMSO stock into an aqueous biological assay buffer (pH 7.4), the compound crashes out immediately. How can I prevent this?

The Causality: At pH 7.4, the compound is near its isoelectric point, maximizing zwitterion formation and minimizing net charge, which drops its thermodynamic solubility to near zero[3]. The Solution: You must shield the hydrophobic/aromatic core from bulk water. We recommend pre-complexation with 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. The hydrophobic cavity of the cyclodextrin encapsulates the aromatic ring, while its hydrophilic exterior maintains aqueous solubility, effectively increasing the apparent solubility of anthranilic acid derivatives by orders of magnitude[5].
Q3: I need to perform NMR characterization, but the signal-to-noise ratio is terrible in CDCl3. Which solvent is optimal?

The Causality: Non-polar solvents like Chloroform-d (


) cannot disrupt the strong intermolecular hydrogen bonds of the carboxylic acid and amino groups[4].
The Solution:  Switch to DMSO-

. If solubility remains marginal, add a micro-drop of Triethylamine (TEA) or use a basic deuterated solvent. Deprotonating the carboxylic acid breaks the zwitterionic network, forming a highly soluble anionic species.

Quantitative Data: Solubility & Formulation Matrix

To facilitate experimental planning, the following table summarizes the expected solubility profiles and recommended formulations based on physicochemical principles.

Solvent System / MatrixEstimated Solubility LimitCausality / Mechanism of SolvationRecommended Use Case
Water / PBS (pH 7.4) < 0.1 mMZwitterionic aggregation; high lattice energy.Not recommended for direct dissolution.
Anhydrous DMSO 20 - 50 mMDisruption of H-bonds via strong dipole interactions.Primary stock solution preparation.
0.1 M NaOH (Aqueous) > 50 mMDeprotonation of -COOH yields a soluble anion.Base-catalyzed organic synthesis.
20% HP-

-CD in PBS
5 - 10 mMHost-guest inclusion complexation[5].In vitro cell assays; In vivo dosing.
DMF / THF 5 - 15 mMModerate H-bond disruption.Synthetic chemistry workflows.

Experimental Protocols: Self-Validating Systems

Protocol A: Preparation of a Stable 10 mM Stock Solution

Trustworthiness Note: This protocol uses thermal and mechanical energy to overcome the initial lattice energy barrier, followed by visual validation to ensure no micro-crystals remain.

  • Weighing: Accurately weigh 1.92 mg of 2-Amino-5-cyano-4-methoxybenzoic acid into a sterile, amber glass vial (to protect the functionalized aromatic ring from potential photo-degradation).

  • Solvent Addition: Add exactly 1.0 mL of room-temperature Anhydrous DMSO .

  • Agitation: Vortex vigorously for 30 seconds.

  • Thermal Sonication: Place the vial in a heated ultrasonic bath set to 40°C for 15 minutes.

  • Validation: Inspect the vial against a bright light source. The solution must be completely optically clear with no Tyndall effect (light scattering). If scattering is observed, sonicate for an additional 10 minutes.

Protocol B: Cyclodextrin-Mediated Aqueous Solubilization for Biological Assays

Trustworthiness Note: This protocol prevents solvent-shock precipitation by creating the inclusion complex prior to bulk aqueous exposure[5].

  • Excipient Prep: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in your target assay buffer (e.g., PBS).
  • Stock Dilution: Take 10

    
    L of the 10 mM DMSO stock (from Protocol A) and add it dropwise to 990 
    
    
    
    L of the 20% HP-
    
    
    -CD buffer while vortexing continuously.
  • Equilibration: Incubate the mixture at 37°C for 30 minutes on an orbital shaker to allow the thermodynamic equilibrium of the host-guest complex to establish.

  • Validation: Centrifuge the sample at 10,000 x g for 5 minutes. A lack of a visible pellet at the bottom of the tube confirms successful solubilization.

Solubilization Decision Workflow

Below is the logical decision tree for handling 2-Amino-5-cyano-4-methoxybenzoic acid based on your specific downstream application.

SolubilityWorkflow Start Solid Compound: 2-Amino-5-cyano-4-methoxybenzoic acid Q1 Target Application? Start->Q1 App1 In Vitro / Biological Assay (Aqueous Media) Q1->App1 App2 Structural Analysis (NMR / MS) Q1->App2 App3 Organic Synthesis (Reactions) Q1->App3 Sol1 Dissolve in Anhydrous DMSO (Max 20-50 mM) App1->Sol1 Sol2 Use DMSO-d6 Avoid CDCl3 App2->Sol2 Sol3 Use DMF or THF Add Base (e.g., DIPEA) App3->Sol3 Dilution Aqueous Dilution Issue? Sol1->Dilution Fix1 Pre-complex with 20% HP-β-CD Dilution->Fix1 Neutral pH required Fix2 Adjust pH > 8.0 (Deprotonate -COOH) Dilution->Fix2 pH flexible

Decision tree for optimizing the solubility of 2-Amino-5-cyano-4-methoxybenzoic acid workflows.

References

  • Benchchem. "2-Amino-5-cyano-4-methoxybenzoic acid | 1101109-32-3". Benchchem.
  • Domańska, U., Pobudkowska, A., & Pelczarska, A. (2011). "Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid". The Journal of Physical Chemistry B.
  • Domańska, U., & Pelczarska, A. (2011). "Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid". MDPI / International Journal of Molecular Sciences.
  • Gaines, E., & Di Tommaso, D. (2018). "Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study". Pharmaceutics / PMC.
  • Kumar, S. S., & Nangia, A. (2014). "A Solubility Comparison of Neutral and Zwitterionic Polymorphs". Crystal Growth & Design / ResearchGate.

Sources

purification of 2-Amino-5-cyano-4-methoxybenzoic acid from byproducts

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of 2-Amino-5-cyano-4-methoxybenzoic acid

Technical Support Center

Welcome to the technical support center for the purification of 2-Amino-5-cyano-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical pharmaceutical intermediate. The purity of this molecule is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides not just protocols, but the underlying scientific principles and troubleshooting strategies to address common challenges encountered in the laboratory.

Understanding the Challenge: Common Impurities and Byproducts

The purification strategy for 2-Amino-5-cyano-4-methoxybenzoic acid is dictated by the potential impurities generated during its synthesis. Synthetic routes can vary, but they often introduce a predictable spectrum of byproducts.[1] Understanding these is the first step to designing an effective purification workflow.

Common Synthetic Precursors and Potential Byproducts:

  • Starting Material from Bromination/Cyanation: A frequent synthetic route involves the cyanation of a bromo-precursor, such as 2-amino-5-bromo-4-methoxybenzoic acid.[2][3]

    • Key Impurity: Unreacted 2-amino-5-bromo-4-methoxybenzoic acid. Its structural similarity can make it challenging to separate.

  • Hydrolysis of an Ester Precursor: The synthesis may involve the hydrolysis of a methyl or ethyl ester of the target molecule.

    • Key Impurity: Incomplete hydrolysis leads to the presence of the corresponding ester (e.g., methyl 2-amino-5-cyano-4-methoxybenzoate). This impurity is more neutral and less polar than the desired carboxylic acid.[3]

  • Oxidation of an Alkylbenzene: While less common for this specific molecule, syntheses of benzoic acids often involve oxidation of a toluene derivative.

    • Potential Impurities: Incomplete oxidation can result in corresponding benzyl alcohol or benzaldehyde impurities.[4]

  • Side-Reaction Products: Under harsh reaction conditions (e.g., strong acid/base or high temperatures), side reactions can occur.

    • Potential Impurities: Hydrolysis of the nitrile group to an amide or carboxylic acid, or decarboxylation of the product.

A logical workflow is essential for efficiently removing these impurities. The following diagram outlines a general decision-making process for purification.

Purification_Workflow start Crude 2-Amino-5-cyano-4-methoxybenzoic acid purity_check Assess Purity (TLC, HPLC, NMR) start->purity_check recrystallization Primary Purification: Recrystallization purity_check->recrystallization Major Product Visible chromatography Secondary Purification: Column Chromatography purity_check->chromatography Complex Mixture extraction Alternative: Acid-Base Extraction (for neutral impurities) purity_check->extraction Oily/Neutral Impurities is_pure Is Purity >98%? recrystallization->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Recrystallization (See FAQ Q1 & Q2) is_pure->troubleshoot No, Minor Impurities troubleshoot->recrystallization Re-attempt troubleshoot->chromatography Persistent Impurities chromatography->end extraction->recrystallization

Caption: General workflow for the purification of 2-Amino-5-cyano-4-methoxybenzoic acid.

Core Purification Protocols

Purification by Recrystallization

Recrystallization is the most common and efficient method for purifying solid organic compounds.[4][5] It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.[6]

Experimental Protocol for Recrystallization:

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For a substituted aminobenzoic acid, polar solvents are a good starting point.

    • Initial Screening: Test solubility in small vials with solvents like ethanol, methanol, isopropanol, acetonitrile, or a mixture such as ethanol/water.[6][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to fully dissolve the material. Using excess solvent is a common cause of low recovery.

  • Decolorization (Optional): If the solution has a strong, undesirable color, it may be due to highly conjugated impurities. Add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[6]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Purification by Acid-Base Extraction

The amphoteric nature of 2-Amino-5-cyano-4-methoxybenzoic acid (containing a basic amino group and an acidic carboxylic acid group) can be exploited to separate it from neutral impurities, such as an unhydrolyzed ester precursor.

Caption: Logic of purification via acid-base extraction.

Experimental Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form its sodium salt, which is soluble in the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add a dilute acid (e.g., 2 M HCl) with stirring until the pH is acidic (pH ~3-4).[3] The pure 2-Amino-5-cyano-4-methoxybenzoic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.[3]

Purification by Flash Column Chromatography

For difficult separations where impurities have similar properties to the product, flash column chromatography is the method of choice.[5]

ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (Standard Grade)The polar surface of silica gel will interact with the polar functional groups of the molecule.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with a less polar mixture and gradually increase polarity. Crucially, add 0.5-1% acetic acid to the eluent.
Eluent Modifier Acetic Acid (0.5-1%)The carboxylic acid group of the target molecule can interact strongly and irreversibly with the acidic silica gel, causing significant "tailing" or streaking on the column.[8] The added acetic acid suppresses the ionization of the product's carboxyl group, leading to a much sharper and more symmetrical peak shape.

Experimental Protocol for Column Chromatography:

  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane/methanol). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a concentrated liquid.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the mobile phase, starting with low polarity and gradually increasing it (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting and FAQs

Q1: My compound won't crystallize from the solution. What can I do? A: This is a common issue in recrystallization.[5]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch if available.

  • Use a Two-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble. Then, slowly add a "poor" anti-solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. Allow it to stand, and crystals should form.[5]

  • Concentrate the Solution: You may have used too much solvent. Gently evaporate some of the solvent and allow the solution to cool again.

  • Ensure Purity: Highly impure samples can inhibit crystallization. A preliminary purification by another method, like an acid-base wash or a quick filtration through a silica plug, might be necessary.[5]

Q2: My product "oils out" instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solubility of the compound is so high that it comes out of solution above its melting point.

  • Lower the Cooling Temperature: Ensure you are cooling the solution sufficiently.

  • Change Solvents: The boiling point of your chosen solvent may be too high. Switch to a lower-boiling solvent.

  • Add More Solvent: The solution might be too concentrated. Add more hot solvent to the oily mixture and try to redissolve it, then cool again slowly.

Q3: My compound is streaking badly on the silica TLC plate. What does this mean for column chromatography? A: Streaking (or tailing) for an acidic compound like this is almost always due to strong interaction between the carboxylic acid group and the acidic silica gel.[8]

  • Solution: As described in the chromatography protocol, you must add a small amount of an acid (like acetic acid or formic acid, typically 0.5-1%) to your mobile phase. This will ensure the compound remains in its protonated, less polar form and moves cleanly through the column.

Q4: I have a low yield after purification. What are the most likely causes? A: Low yield can stem from several factors:

  • Recrystallization: Using too much solvent, not cooling the solution sufficiently, or washing the final crystals with a solvent that was not cold enough.

  • Chromatography: Incomplete elution from the column or loss during the combination and evaporation of many fractions.

  • General Losses: Physical loss of material during transfers between flasks and filtration steps. Careful technique is essential.

Q5: My final product is still colored. How can I get a pure white solid? A: A persistent color is likely due to a trace impurity that co-crystallizes with your product.

  • Activated Charcoal: During recrystallization, use a small amount of activated charcoal in the hot solution before filtering. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Repeat Purification: A second recrystallization from a different solvent system may be effective. If that fails, column chromatography is the most reliable method for removing colored impurities.

References

  • Polymorphism and Crystallization of p-Aminobenzoic Acid | Request PDF - ResearchGate. Available at: [Link]

  • Chromatographic separations of aromatic carboxylic acids - PubMed. Available at: [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents - RSC Publishing. Available at: [Link]

  • Design of 4-aminobenzoic acid two-component molecular crystals: prediction and experiments - CrystEngComm (RSC Publishing). Available at: [Link]

  • Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Growth of oriented p-aminobenzoic acid crystals by directional freezing - PMC - NIH. Available at: [Link]

  • Process for the purification of carboxylic acids - Google Patents.
  • Troubleshooting - The Pharma Master. Available at: [Link]

  • PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES - European Patent Office. Available at: [Link]

  • Ion Exclusion Chromatography of Aromatic Acids | Journal of Chromatographic Science. Available at: [Link]

  • Resolving API Impurity Issues in Drug Development - Pharmaguideline. Available at: [Link]

  • benzoic acid and its Impurities - Pharmaffiliates. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. Available at: [Link]

  • Benzoic acid - Wikipedia. Available at: [Link]

  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. Available at: [Link]

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents.
  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap. Available at: [Link]

  • Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents.
  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts - PMC. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Cyclization Failures with 2-Amino-5-cyano-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals encountering cyclization failures when utilizing 2-Amino-5-cyano-4-methoxybenzoic acid as a precursor for quinazoline-based scaffolds (e.g., EGFR or Src kinase inhibitors).

Section 1: The Mechanistic Challenge (Why Does It Fail?)

The construction of quinazolin-4(3H)-ones typically involves the reaction of 2-aminobenzoic acids with formamide, orthoesters, or formamidine acetate[1]. However, 2-amino-5-cyano-4-methoxybenzoic acid presents a unique "push-pull" electronic dilemma that complicates standard protocols:

  • Deactivated Nucleophile : The strongly electron-withdrawing cyano (-CN) group at the 5-position (para to the amino group) significantly reduces the nucleophilicity of the aniline nitrogen. This raises the activation energy required for the initial attack on the electrophilic carbon of the cyclization reagent.

  • Lability of the Nitrile : The cyano group is highly susceptible to hydrolysis under the harsh, high-temperature acidic or basic conditions traditionally used for quinazolinone cyclization (e.g., neat formamide at 150°C).

  • Steric & Solubility Constraints : The rigid, planar nature of the substituted anthranilic acid often results in poor solubility in standard organic solvents, leading to heterogeneous reaction mixtures and stalled kinetics.

Section 2: Diagnostic FAQs & Troubleshooting

Q1: My LC-MS shows a mass [M+18] or [M+19] higher than the expected quinazolinone product. What happened? A1: This is the classic signature of nitrile hydrolysis . The cyano group has been hydrolyzed to an amide (+18 Da,


 addition) or a carboxylic acid (+19 Da, followed by loss of 

, though usually observed as the amide intermediate).
  • Causality: This occurs when using hygroscopic reagents (like formamide) at elevated temperatures (>130°C) which trap ambient moisture. The electron-donating methoxy group at the 4-position can also stabilize the transition state for hydrolysis.

  • Solution: Switch to strictly anhydrous conditions. Replace formamide with formamidine acetate in refluxing anhydrous ethanol or 2-methoxyethanol. Formamidine acetate acts as both the carbon source and the ammonia equivalent, allowing cyclization at much lower temperatures (80–120°C), preserving the nitrile[2].

Q2: The reaction stalls at 30-40% conversion, and unreacted 2-amino-5-cyano-4-methoxybenzoic acid remains. Adding more equivalents of the cyclization reagent doesn't help. Why? A2: The electron-withdrawing cyano group severely deactivates the 2-amino group.

  • Causality: The initial nucleophilic attack on the formyl carbon is the rate-limiting step. Simply adding more reagent won't overcome the kinetic barrier if the temperature is too low, but raising the temperature risks nitrile hydrolysis.

  • Solution: Implement a Lewis acid catalyst . Catalytic amounts of

    
     or 
    
    
    
    can activate the electrophilic carbon of the orthoester or formamidine, facilitating the attack by the deactivated amine without requiring extreme heat.

Q3: I am observing a major byproduct with a mass 44 Da lower than the starting material. Is this decarboxylation? A3: Yes. 2-aminobenzoic acids with electron-withdrawing groups are prone to thermal protodecarboxylation (


).
  • Causality: Heating the free acid above 140°C, especially in polar aprotic solvents like DMF or NMP without a rapid electrophilic trap, leads to the loss of the carboxylate group.

  • Solution: Pre-activate the carboxylic acid by converting it to a methyl or ethyl ester prior to cyclization, or use a highly reactive cyclization reagent (like triethyl orthoformate with ammonium acetate) to ensure the cyclization outpaces the decarboxylation pathway.

Section 3: Quantitative Data & Reagent Selection

Table 1: Comparison of Cyclization Reagents for 2-Amino-5-cyano-4-methoxybenzoic Acid

Cyclization ReagentSolventTemp (°C)Expected YieldPrimary Risk / ByproductRecommendation
Formamide (Neat) None150 - 170< 30%Nitrile hydrolysis (Amide), DecarboxylationNot Recommended . Too harsh for the -CN group.
Triethyl orthoformate +

Ethanol80 - 9050 - 60%Incomplete conversion due to low nucleophilicityModerate . Requires extended reaction times.
Formamidine Acetate 2-Methoxyethanol115 - 12075 - 85%Minor esterification of the acidHighly Recommended . Mild, efficient, preserves -CN.
Vilsmeier Reagent (

/DMF) +

DMF0 to 10060 - 70%Chlorination side-reactionsSituational . Useful if a 4-chloroquinazoline intermediate is desired.

Section 4: Validated Experimental Protocol

Synthesis of 6-Cyano-7-methoxyquinazolin-4(3H)-one via Formamidine Acetate

This self-validating protocol utilizes milder conditions to prevent nitrile hydrolysis while overcoming the deactivated nature of the amine.

Materials:

  • 2-Amino-5-cyano-4-methoxybenzoic acid (1.0 eq, 10 mmol)

  • Formamidine acetate (3.0 eq, 30 mmol)

  • Anhydrous 2-methoxyethanol (30 mL)

  • Catalytic glacial acetic acid (0.1 eq)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser and a drying tube (or under

    
     atmosphere), suspend 2-amino-5-cyano-4-methoxybenzoic acid in anhydrous 2-methoxyethanol.
    
  • Reagent Addition: Add formamidine acetate in a single portion. Scientific Insight: The synthesis of quinazolines often begins with 2-aminobenzoic acid or its derivatives[3]. Formamidine acetate is preferred over formamide because it readily dissociates into reactive formamidine and acetic acid, facilitating the cyclization at lower temperatures.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Scientific Insight: Mild acidic conditions promote the formation of the reactive electrophilic species from formamidine without hydrolyzing the fragile nitrile group.

  • Heating: Gradually heat the mixture to 115-120°C. The suspension will typically clear as the intermediate forms, followed by the precipitation of the quinazolinone product.

  • Monitoring (Self-Validation): After 4 hours, sample the reaction. Run an IR spectrum of the crude solid; verify the presence of the sharp

    
     stretch at ~2220 
    
    
    
    . If this peak is broadened or shifted, hydrolysis is occurring. Check LC-MS for the disappearance of the starting material.
  • Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.

  • Isolation: Filter the precipitated solid under vacuum. Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and diethyl ether (10 mL) to remove unreacted formamidine and solvent.

  • Drying: Dry the product in a vacuum oven at 60°C for 12 hours.

Section 5: Visualizations

Workflow Start 2-Amino-5-cyano-4-methoxybenzoic acid + Cyclization Reagent Reaction Thermal Cyclization (120-150°C) Start->Reaction Check LC-MS / IR Analysis Reaction->Check Success Desired Quinazolinone (m/z = M+H, IR nitrile intact) Check->Success Optimal Fail1 Incomplete Reaction (Unreacted SM) Check->Fail1 Low Conversion Fail2 Nitrile Hydrolysis (Amide/Acid byproduct) Check->Fail2 Harsh Conditions Fail3 Decarboxylation (Loss of 44 Da) Check->Fail3 Excessive Heat Opt1 Switch to Formamidine Acetate or Add Lewis Acid Fail1->Opt1 Opt2 Lower Temp & Use Anhydrous Conditions Fail2->Opt2 Opt3 Avoid Strong Acids/Bases Use Neutral Solvents Fail3->Opt3

Troubleshooting logic tree for the cyclization of 2-amino-5-cyano-4-methoxybenzoic acid.

Mechanism SM 2-Amino-5-cyano-4-methoxybenzoic acid Intermediate Amidine Intermediate (Nucleophilic Attack) SM->Intermediate Formamidine Acetate (EtOH, Reflux) Hydrolysis Amide/Carboxylic Acid (Nitrile Hydrolysis) SM->Hydrolysis Aqueous Base/Acid (Side Reaction) Product 6-Cyano-7-methoxyquinazolin-4(3H)-one Intermediate->Product Intramolecular Cyclization (-H2O) Intermediate->Hydrolysis High Temp + H2O

Mechanistic pathway of quinazolinone formation vs. competitive nitrile hydrolysis.

References

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review . Arabian Journal of Chemistry.[Link]

  • Biological Activity of Quinazolinones / Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid . ResearchGate.[Link]

Sources

Technical Support Center: Purification of 2-Amino-5-cyano-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

2-Amino-5-cyano-4-methoxybenzoic acid is a critical intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Neratinib/HKI-272). Its purity is paramount because the cyano group is a reactive handle for downstream cyclization (often to quinolines or quinazolines).

The Challenge: This molecule is amphoteric (amino + carboxylic acid) and chemically sensitive. The nitrile group is prone to hydrolysis under the very acidic/basic conditions often used for purification, leading to the "Amide Impurity" (2-amino-5-carbamoyl-4-methoxybenzoic acid).

Impurity Profile
Impurity TypeLikely IdentityOriginDetection (HPLC)
Precursor 2-Amino-4-methoxy-5-iodobenzoic acidIncomplete CyanationRRT ~1.2 (Late eluting)
Byproduct 2-Amino-5-carbamoyl-4-methoxybenzoic acidNitrile HydrolysisRRT ~0.8 (Early eluting)
Inorganic Copper (Cu) or Zinc (Zn) saltsCyanation CatalystsICP-MS / Ash test
Oxidation Azo/Azoxy dimers (Colored)Air oxidation of anilineBroad baseline humps

Diagnostic Hub: Analytical Method

Before attempting purification, confirm the impurity profile using this standardized HPLC method.

Standard HPLC Protocol (Reverse Phase)

  • Column: C18 (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 250 x 4.6 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid or TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (cyano stretch confirmation).

  • Sample Diluent: DMSO or DMF (due to poor solubility in water/methanol).

Purification Protocols

Decision Matrix: Which Protocol Do I Need?

PurificationTree Start Start: Crude Material CheckPurity Check HPLC Purity Start->CheckPurity Decision1 Is Purity < 90%? CheckPurity->Decision1 Decision2 Major Impurity? Decision1->Decision2 Yes (<90%) Recryst Protocol B: Recrystallization (Removes Organics) Decision1->Recryst No (>90%) AcidBase Protocol A: Acid-Base Workup (Removes Insolubles/Metals) Decision2->AcidBase Inorganic/Metals Decision2->Recryst Precursors/Byproducts Charcoal Protocol C: Carbon Treatment (Removes Color) Decision2->Charcoal Color/Tars

Figure 1: Purification workflow decision tree based on initial impurity profiling.

Protocol A: Acid-Base Reprecipitation (Bulk Cleanup)

Best for: Removing unreacted inorganic salts (Cu/Zn) and non-acidic impurities.

Mechanism: The molecule dissolves in base (forming the carboxylate salt) but precipitates in acid. Critical Warning: Prolonged exposure to high pH or temperature will hydrolyze the Cyano group to an Amide.

  • Dissolution: Suspend crude solid in 1N NaOH (5-8 volumes). Stir at 20-25°C .

    • Note: Do not heat above 30°C.

  • Filtration: Filter the solution through a Celite pad to remove insoluble metal salts (CuCN/Zn residues).

  • Precipitation: Cool filtrate to 0-5°C. Slowly add 1N HCl dropwise.

  • pH Control: Stop addition exactly at pH 3-4 .

    • Why? Going to pH < 1 risks protonating the amine too strongly or hydrolyzing the nitrile. The zwitterionic form precipitates best at pH 3-4.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50°C.

Protocol B: Recrystallization (Polishing)

Best for: Removing chemically related organic impurities (e.g., des-cyano precursors).

Solvent System: DMF / Water or Methanol / Water.

  • Dissolve: Suspend the solid in DMF (3 volumes) . Heat to 60-70°C until fully dissolved.

  • Precipitate: Slowly add Water (3-5 volumes) while maintaining temperature.

    • Observation: The solution should turn cloudy.

  • Cooling: Allow the mixture to cool to Room Temperature (RT) slowly (over 2 hours) to grow dense crystals. Then cool to 0°C for 1 hour.

  • Wash: Filter and wash with a 1:1 DMF/Water mixture, then pure water.

  • Drying: Crucial Step. DMF is hard to remove. Dry at 60°C under high vacuum (<10 mbar) for 24 hours.

Troubleshooting & FAQs

Issue 1: "My product is grey or brown instead of off-white."

Diagnosis: Oxidation of the amino group (aniline-like oxidation) or residual metal complexes. Solution (Protocol C - Carbon Treatment):

  • During Protocol A (Step 1), after dissolving in NaOH, add Activated Charcoal (5-10 wt%) .

  • Stir for 30 minutes at RT.

  • Filter through Celite. The filtrate should be significantly lighter.

  • Proceed with HCl precipitation.

Issue 2: "I see a new peak at RRT 0.8 after purification."

Diagnosis: You have hydrolyzed the nitrile (CN) to the amide (CONH2). Root Cause:

  • The acid workup (Protocol A) was too hot or too acidic.

  • The recrystallization (Protocol B) used a protic solvent (like alcohol) with traces of acid/base at high heat. Fix: You cannot easily revert the amide to nitrile. You must re-optimize the process to avoid pH extremes. Keep temperature <30°C during pH adjustment.

Issue 3: "The product won't precipitate at pH 3."

Diagnosis: Formation of the hydrochloride salt (soluble) or sodium salt (soluble). Explanation:

  • pH > 7: Sodium salt (Soluble).

  • pH < 1: Hydrochloride salt of the amine (Soluble).

  • pH 3-4: Isoelectric point (Free acid/Zwitterion) -> Insoluble . Fix: Adjust pH carefully using a calibrated pH meter. If you overshot to pH 1, back-titrate with dilute NaOH to pH 3.5.

Issue 4: "Residual Copper/Zinc is failing QC."

Diagnosis: Ineffective filtration during workup. Solution: Use a metal scavenger resin (e.g., SiliaMetS® Thiol or EDTA wash).

  • Wash Step: During the filter cake wash in Protocol A, use a 1% EDTA (disodium) aqueous solution wash before the final water wash.

Mechanistic Visualization: The Hydrolysis Risk

This diagram illustrates why pH control is the single most critical factor in your purification success.

HydrolysisRisk Target Target Molecule (Nitrile) Acid Strong Acid (pH < 1) + Heat Target->Acid Avoid Base Strong Base (pH > 12) + Heat Target->Base Avoid Amide Impurity: Amide (Hydrolysis) Target->Amide Partial Hydrolysis AcidImp Impurity: Di-Acid (Full Hydrolysis) Amide->AcidImp Further Hydrolysis

Figure 2: Reaction pathway showing the degradation of the Cyano group under extreme pH/Temperature conditions.

References

  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for the Synthesis of 2-amino-5-cyano-3-methylbenzoic acid. Retrieved from

  • Google Patents. (2008). Process for preparing 2-amino-5-cyanobenzoic acid derivatives (EP2102150B1). Retrieved from

  • PubChem. (2025).[5] 2-Amino-4-methoxybenzoic acid (Precursor Data). National Library of Medicine. Retrieved from

  • ChemGuide. (2025). Hydrolysis of Nitriles: Acidic and Alkaline Conditions.[6][7][8] Retrieved from

Sources

stability of 2-Amino-5-cyano-4-methoxybenzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSS-ACMBA-2603-01

Last Updated: March 7, 2026

Introduction: Understanding the Stability of 2-Amino-5-cyano-4-methoxybenzoic acid

Welcome to the technical support guide for 2-Amino-5-cyano-4-methoxybenzoic acid. This molecule is a highly functionalized aromatic compound, making it a valuable intermediate in pharmaceutical synthesis and materials science. However, its multiple functional groups—an amine, a cyano (nitrile) group, a carboxylic acid, and a methoxy ether—present specific stability challenges, particularly under acidic conditions often encountered during synthesis, purification, formulation, or in physiological environments.

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability. We will delve into potential degradation pathways, provide robust experimental protocols for stability assessment, and offer troubleshooting solutions for common issues encountered in the lab. Our approach is grounded in established principles of physical organic chemistry and regulatory expectations for forced degradation studies.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Amino-5-cyano-4-methoxybenzoic acid under acidic conditions?

The main concern is the acid-catalyzed hydrolysis of the cyano (nitrile) group. This reaction typically proceeds in two stages, first forming an amide intermediate (2-amino-5-carbamoyl-4-methoxybenzoic acid), which can then be further hydrolyzed to the corresponding carboxylic acid (2-amino-4-methoxy-terephthalic acid).[4] The rate of each hydrolysis step is dependent on the acid strength and temperature.[5][6]

Q2: How do the other functional groups influence acidic stability?
  • Amino Group (-NH₂): In an acidic medium, this basic group will be protonated to form an ammonium salt (-NH₃⁺). This has two main effects:

    • Solubility: It may increase the aqueous solubility of the molecule.

    • Reactivity: The strong electron-withdrawing nature of the -NH₃⁺ group can deactivate the aromatic ring, potentially slowing down reactions involving the ring itself. However, it has a lesser direct impact on the hydrolysis of the cyano group compared to the direct catalytic action of the acid.

  • Carboxylic Acid (-COOH): This group is generally stable under acidic conditions. Its own acidity will be suppressed in a strongly acidic solution.

  • Methoxy Group (-OCH₃): Ether linkages are typically stable to acid hydrolysis unless harsh conditions (e.g., very strong acids like HBr or HI at high temperatures) are used, which can cause ether cleavage. Under typical forced degradation conditions (e.g., 0.1-1 M HCl), this group is expected to remain intact.[7]

Q3: What are standard conditions for an acid-forced degradation study?

Based on regulatory guidelines like ICH Q1A(R2), typical conditions involve treating the compound with mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M.[2][7] The study is often initiated at room temperature, but if no degradation is observed, the temperature can be elevated (e.g., 50-70°C) to accelerate the process. The goal is to achieve 5-20% degradation to ensure the analytical method is truly stability-indicating.[3]

Q4: What is the best analytical approach to monitor the stability of this compound?

A stability-indicating analytical method is required. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique.[8] This method should be capable of separating the parent compound from its potential degradation products, such as the intermediate amide and the final dicarboxylic acid. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, confirming their structures.[1][9]

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you might encounter during your experiments.

Issue 1: My HPLC analysis shows a new, more polar peak appearing over time in my acidic sample.
  • Question: I'm running a stability study in 0.5 M HCl at 60°C. A new peak, with a shorter retention time than my parent compound, is growing. What is it likely to be?

  • Answer & Rationale:

    • Primary Suspect - The Amide Intermediate: The most probable first degradation product is the amide (2-amino-5-carbamoyl-4-methoxybenzoic acid), formed from the hydrolysis of the cyano group. Amides are generally more polar than nitriles, which would result in a shorter retention time in a standard RP-HPLC system.

    • Secondary Suspect - The Di-acid: If the study runs longer or under harsher conditions, a second, even more polar peak may appear. This is likely the fully hydrolyzed product, 2-amino-4-methoxy-terephthalic acid. The presence of a second carboxylic acid group dramatically increases polarity.

    • Action Plan:

      • Peak Tracking: Monitor the growth and decay of the new peak(s) over a time course. The intermediate amide peak should rise and then fall as the final di-acid product forms.

      • Co-injection: If you have a reference standard for the suspected degradation product, perform a co-injection to see if the peak retention times match.

      • LC-MS Analysis: Use LC-MS to get the molecular weight of the unknown peak. The amide intermediate will have a mass increase of 18 Da (the addition of H₂O) compared to the parent compound.

Issue 2: My total peak area (parent + degradants) is decreasing over time.
  • Question: The mass balance of my experiment is off. The decrease in the parent peak area is not fully accounted for by the new degradation peaks. Where is my compound going?

  • Answer & Rationale: This suggests one of several possibilities:

    • Precipitation: The protonated form of the parent compound or the degradation products may have limited solubility in the acidic medium, causing them to precipitate out of solution.

    • "Invisible" Degradants: A degradation product may be formed that does not have a chromophore and is therefore "invisible" to the UV detector at the wavelength you are using. This is less likely for this molecule, as the aromatic ring is the primary chromophore and should remain intact during hydrolysis.

    • Adsorption: The compound or its degradants might be adsorbing to the surface of your sample vial (glass or plastic).

  • Action Plan:

    • Visual Inspection: Check your sample vials for any cloudiness or solid precipitate.

    • Solubility Check: Try using a co-solvent (like a small amount of acetonitrile or methanol) in your acidic solution to improve solubility, but be mindful that this can alter the degradation kinetics.

    • UV Spectrum Analysis: Use a photodiode array (PDA) detector during HPLC to check the UV spectra of all peaks and the baseline to ensure you are not missing anything.

    • Vial Material: Test different types of vials (e.g., polypropylene vs. silanized glass) to rule out adsorption issues.

Issue 3: I am not seeing any degradation, even in 1 M HCl at 80°C.
  • Question: I have subjected the compound to harsh acidic conditions, but my HPLC chromatogram shows no change. Is the molecule exceptionally stable?

  • Answer & Rationale: While possible, it's also crucial to verify your experimental and analytical setup.

    • Analytical Method: Your HPLC method may not be able to resolve the parent compound from the degradation products. If the degradants co-elute with the parent, you will not see any change.

    • Reaction Quenching: When you take a sample for analysis, are you properly quenching the degradation reaction? If not, degradation could be occurring in the autosampler vial before injection, leading to inconsistent results.

  • Action Plan:

    • Method Validation: Review your HPLC method. Run a forced degradation sample on a different column or with a different mobile phase gradient to see if any new peaks resolve.

    • Quenching Protocol: When sampling, immediately dilute the aliquot into a neutralizing buffer or the initial mobile phase to stop the reaction. Keep the samples cool in the autosampler.

    • Increase Stress: While 5-20% is the target, if no degradation occurs under standard conditions, regulatory guidance allows for justification of the compound's stability. However, to be certain, you could cautiously increase the stress (e.g., higher temperature), but be aware that this might induce unrealistic degradation pathways.[2][3]

Experimental Protocols & Data Management

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol outlines a systematic approach to evaluating the stability of 2-Amino-5-cyano-4-methoxybenzoic acid.

1. Preparation of Solutions:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Acidic Solutions: Prepare solutions of 0.1 M HCl and 1.0 M HCl in purified water.

2. Experimental Procedure:

  • Label three sets of vials (e.g., amber glass HPLC vials to prevent potential photodegradation[1]).

  • Test Sample (0.1 M HCl): Add a known volume of the stock solution to a vial and dilute with 0.1 M HCl to achieve a final concentration of ~0.1 mg/mL.

  • Test Sample (1.0 M HCl): Repeat the above step using 1.0 M HCl.

  • Control Sample: Prepare a control by diluting the stock solution with your HPLC mobile phase or water to the same final concentration.

  • Store one set of vials at room temperature (~25°C) and another set in a temperature-controlled oven at 60°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Immediately quench the reaction by diluting the aliquot 1:10 (or as appropriate) with a neutralizing buffer or the initial mobile phase.

  • Analyze the quenched samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

1. Column and Mobile Phase Selection:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidic modifier helps to produce sharp peaks for the carboxylic acid and protonated amine.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detector: UV detector set at a wavelength where the parent compound and expected degradants have significant absorbance (e.g., determined from a UV scan, likely around 254 nm or a local maximum).

2. Gradient Elution:

  • Start with a shallow gradient to resolve polar degradants from the parent compound.

  • Example Gradient:

    • 0-2 min: 5% B
    • 2-15 min: 5% to 70% B
    • 15-18 min: 70% to 95% B (column wash)
    • 18-20 min: 95% B
    • 20-21 min: 95% to 5% B
    • 21-25 min: 5% B (re-equilibration)
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

3. Method Validation:

  • Analyze a mixture of a stressed (degraded) sample and a non-degraded sample.

  • Ensure baseline resolution (>1.5) between the parent peak and all degradation product peaks.

  • The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.

Data Presentation: Stability Log

Summarize your quantitative results in a table for clear comparison and reporting.

ConditionTime (hours)Parent Compound Peak AreaDegradant 1 (Amide) Peak AreaDegradant 2 (Di-acid) Peak Area% Parent Remaining
Control (RT) 01,500,00000100.0
241,498,5000099.9
0.1 M HCl (60°C) 01,502,00000100.0
81,351,000145,0005,00089.9
241,125,000310,00060,00074.9
1.0 M HCl (60°C) 01,499,00000100.0
8985,000450,00055,00065.7
24450,000550,000480,00030.0

% Parent Remaining calculated as (Area_parent_t / Area_parent_t0) * 100

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL) stress_samples Prepare Test Samples (Drug + Acid) & Control prep_stock->stress_samples prep_acid Prepare Acid Solutions (0.1M & 1M HCl) prep_acid->stress_samples stress_conditions Incubate at RT & 60°C stress_samples->stress_conditions sampling Sample at Time Points (0, 2, 4, 8, 24h) stress_conditions->sampling quench Quench Reaction (Dilute & Neutralize) sampling->quench hplc Analyze via Stability- Indicating HPLC Method quench->hplc identify Identify Degradants (LC-MS, Co-injection) hplc->identify quantify Calculate % Degradation & Mass Balance identify->quantify report Report Findings quantify->report

Caption: Potential Acid-Catalyzed Hydrolysis Pathway.

References

  • Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • University of Liverpool. Lecture 6: Hydrolysis Reactions of Esters and Amides.
  • Dalal Institute. Hydrolysis of Esters and Amides.
  • Baertschi, S. W., et al. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides.
  • Pharmaguideline.
  • ResolveMass Laboratories. (2026, February 15).
  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • University of Calgary. Ch20 : Amide hydrolysis.
  • European Patent Office. (1999, September 23).
  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Liu, J., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules.
  • Waksmundzka-Hajnos, M. (1998). Chromatographic separations of aromatic carboxylic acids.
  • ECHEMI. Cyanoic acid hydrolysis.

Sources

identifying degradation products of 2-Amino-5-cyano-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Degradation Profiling Subject: 2-Amino-5-cyano-4-methoxybenzoic Acid (Intermediate Code: ACMB-254)

Introduction: The Stability Narrative

Welcome to the Technical Support Center. You are likely working with 2-Amino-5-cyano-4-methoxybenzoic acid , a critical pharmacophore often used in the synthesis of tyrosine kinase inhibitors or anthranilic diamide insecticides.

As a Senior Application Scientist, I know that this molecule presents a unique "stability triad" challenge due to its three reactive centers:

  • The Nitrile (C-5): Susceptible to hydrolysis.

  • The Anthranilic Core (C-1/C-2): Prone to thermal decarboxylation.

  • The Aniline Amine (N-2): Vulnerable to oxidative stress and photo-degradation.

This guide moves beyond generic advice. We break down the specific spectral and chromatographic signatures you will encounter when this molecule degrades, helping you troubleshoot your Stability Indicating Methods (SIM) effectively.

Visualizing the Degradation Network

Before troubleshooting, you must understand the "map" of degradation. The following diagram illustrates the primary pathways you will observe under ICH Q1A(R2) stress conditions.

DegradationMap Parent Parent Molecule (MW 192.17) 2-Amino-5-cyano-4-methoxybenzoic acid Amide Degradant A (Hydrolysis) (MW 210.19) Primary Amide (+18 Da) Parent->Amide Acid/Base Hydrolysis (+H2O) Decarb Degradant C (Thermal) (MW 148.16) Decarboxylated (-44 Da) Parent->Decarb Heat (>80°C) / Acid (-CO2) Oxide Degradant D (Oxidative) (MW 208.17) N-Oxide (+16 Da) Parent->Oxide H2O2 / Oxidation (+O) Diacid Degradant B (Hydrolysis) (MW 211.17) Di-acid (+19 Da) Amide->Diacid Strong Acid/Base (-NH3, +H2O)

Caption: Primary degradation pathways of 2-Amino-5-cyano-4-methoxybenzoic acid under stress conditions.

Troubleshooting Guides (Symptom-Based)

Module 1: Chromatographic Anomalies (HPLC/UPLC)

Issue: "I see a new peak eluting before the main peak (RRT < 1.0) in my acidic stress samples."

  • Diagnosis: This is likely Degradant A (The Primary Amide) .

  • The Mechanism: The nitrile group (-CN) at position 5 is the most labile functionality under aqueous acidic or basic conditions. It hydrolyzes to the amide (CONH₂).

  • Why it elutes early: The conversion of the nitrile to an amide significantly increases the polarity of the molecule, reducing its retention on C18 stationary phases.

  • Verification Protocol:

    • Check the Mass Spectrum (MS).

    • Look for a parent ion at [M+H]⁺ = 211.2 (Parent 193.2 + 18).

    • Action: If this peak appears in your control samples (T=0), check your diluent. Avoid storing samples in alkaline or highly acidic diluents for >4 hours.

Issue: "My main peak area is decreasing under thermal stress, but I don't see a stoichiometric increase in degradants."

  • Diagnosis: You are likely experiencing Thermal Decarboxylation (Degradant C) .

  • The Mechanism: Ortho-amino benzoic acids (anthranilic acids) are electronically primed to lose CO₂. The electron-donating amino group destabilizes the carboxyl group at high temperatures.

  • Why you might miss it: The product, 3-amino-4-methoxybenzonitrile, is much less polar (loses the ionic COOH group).

    • Scenario A: It elutes very late (in the wash step).

    • Scenario B: It is volatile (unlikely for this MW, but possible in GC).

    • Scenario C: It has a significantly different Response Factor (RF) at your detection wavelength due to the loss of conjugation with the carbonyl.

  • Verification Protocol:

    • Extend your gradient run time to look for late eluters.

    • Check MS for [M+H]⁺ = 149.2 (Parent 193.2 - 44).

Module 2: Mass Spectrometry Interpretation

User Question: "I am seeing a mass of 212 Da. Is this the di-acid?"

Technical Analysis: Not necessarily. You must distinguish between the Di-acid and the Amide .

SpeciesModificationFormula ChangeTheoretical MW[M+H]⁺ (m/z)Key Characteristic
Parent None-192.17193.17 Base Peak
Amide Nitrile Hydrolysis+H₂O210.19211.19 Even mass (Nitrogen rule applies)
Di-acid Amide Hydrolysis-NH₃ +H₂O211.17212.17 Odd mass (Nitrogen lost)
  • Rule of Thumb: If you see m/z 211 , it is the Amide (Intermediate). If you see m/z 212 , it is the fully hydrolyzed Acid (Final hydrolysis product). The Di-acid usually requires harsh forcing conditions (e.g., 1N NaOH, 60°C, 24h).

Experimental Protocols: Generating Reference Standards

To validate your method, you often need to generate these degradants in situ to establish Relative Retention Times (RRT).

Protocol A: Generation of the Amide (Hydrolysis Marker)
  • Reagents: 0.1 N HCl.

  • Procedure:

    • Dissolve 10 mg of Parent in 5 mL Acetonitrile.

    • Add 5 mL of 0.1 N HCl.

    • Reflux at 60°C for 4 hours.

    • Target: This should yield ~10-20% conversion to the Amide (RRT ~0.85).

    • Note: Do not use NaOH initially; base hydrolysis is often too fast and drives straight to the Di-acid.

Protocol B: Generation of the N-Oxide (Oxidative Marker)
  • Reagents: 3% Hydrogen Peroxide (H₂O₂).

  • Procedure:

    • Dissolve 10 mg of Parent in 5 mL Methanol.

    • Add 1 mL of 3% H₂O₂.

    • Incubate at Room Temperature (Dark) for 2 hours.

    • Target: Look for a peak eluting slightly earlier than the parent with [M+H]⁺ = 209.17 (+16 Da).

    • Warning: If you heat this, you may trigger "azo" dimerization (browning of solution), creating complex multiplets in the LC.

Frequently Asked Questions (FAQs)

Q1: Why does my peak tail significantly? A: The molecule is zwitterionic (Amino group + Carboxylic acid). At neutral pH, it exists in equilibrium.

  • Fix: Ensure your mobile phase pH is controlled.

    • Recommended: pH 2.5 (keeps Carboxyl protonated, Amine protonated). Use 0.1% Formic Acid or Phosphate Buffer.

    • Avoid: Neutral pH (pH 6-7), where the zwitterion causes secondary interactions with the column silica.

Q2: Is the methoxy group stable? A: Generally, yes. O-demethylation (loss of CH₃ to form a phenol) requires strong Lewis acids (like BBr₃) or extreme metabolic conditions. It is unlikely to be a major degradant in standard ICH stability studies (shelf-life) unless the drug product contains acidic excipients and is stored at high heat.

Q3: Can I use UV detection for mass balance? A: Use caution. The decarboxylated degradant (Aniline derivative) has a significantly different UV absorption spectrum than the Parent (Benzoic acid derivative).

  • Solution: You must determine the Relative Response Factor (RRF) for the decarboxylated product if it exceeds the reporting threshold (usually 0.1%). Do not assume a 1:1 response.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] Geneva: ICH Secretariat, 2003. Link

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition. Informa Healthcare, 2011. (Standard text for degradation chemistry mechanisms).

  • Singh, S., & Bakshi, M. "Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs." Pharmaceutical Technology, 24(4), 2000, pp. 1-14.
  • Völgyi, G., et al. "Potentiometric pKa determination of zwitterionic compounds." Analytica Chimica Acta, 2007. (Relevant for understanding the zwitterionic tailing issues). Link

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectrum of 2-Amino-5-cyano-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel organic compounds is paramount. 2-Amino-5-cyano-4-methoxybenzoic acid represents a class of substituted benzoic acids that are pivotal intermediates in the synthesis of various biologically active molecules.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary and indispensable tool for the unambiguous confirmation of such molecular structures.[1]

This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 2-Amino-5-cyano-4-methoxybenzoic acid. It is designed to move beyond a simple data sheet, offering insights into the causal relationships between the molecular structure and the spectral output. We will explore a predicted spectrum, detail a robust experimental protocol, and compare the utility of ¹H NMR with other analytical techniques.

Predicted ¹H NMR Analysis

The structure of 2-Amino-5-cyano-4-methoxybenzoic acid presents a unique arrangement of functional groups on a benzene ring, leading to a distinct and predictable ¹H NMR spectrum. The analysis of the spectrum can be broken down by considering the chemical environment of each proton.

Molecular Structure and Proton Environments

The key to interpreting the spectrum lies in identifying the non-equivalent protons on the molecule. In 2-Amino-5-cyano-4-methoxybenzoic acid, we have five distinct proton environments:

  • Two aromatic protons (H-3 and H-6)

  • A three-proton methoxy group (-OCH₃)

  • A two-proton amino group (-NH₂)

  • A single carboxylic acid proton (-COOH)

Below is a diagram illustrating the molecular structure with the protons labeled for clarity.

Caption: Molecular structure of 2-Amino-5-cyano-4-methoxybenzoic acid.

Predicted Chemical Shifts (δ), Multiplicity, and Integration

The following table summarizes the predicted ¹H NMR data for 2-Amino-5-cyano-4-methoxybenzoic acid, assuming the spectrum is acquired in a common deuterated solvent such as DMSO-d₆. The choice of solvent can significantly influence the chemical shifts of labile protons like those in -NH₂ and -COOH groups.[2][3][4]

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H-3~6.5 - 6.8Singlet (s)1HThis proton is ortho to the electron-donating -NH₂ and -OCH₃ groups, which cause significant shielding (upfield shift).[5][6] It lacks adjacent protons for coupling, appearing as a singlet.
H-6~7.5 - 7.8Singlet (s)1HPositioned ortho to the electron-withdrawing -COOH and meta to the -CN group, this proton is deshielded and appears downfield.[5][7] It also lacks adjacent protons, resulting in a singlet.
-OCH₃~3.8 - 4.0Singlet (s)3HMethoxy groups on an aromatic ring typically appear as a sharp singlet in this region.[8]
-NH₂~5.0 - 6.0Broad Singlet (br s)2HThe chemical shift of amine protons is variable and depends on solvent, concentration, and temperature.[5][9] They often appear as a broad signal due to quadrupole broadening and chemical exchange.[5]
-COOH> 12.0Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded and typically appears as a very broad singlet at a high chemical shift, often above 12 ppm.[10][11] Its signal can be confirmed by its disappearance upon D₂O exchange.

Comparative Analysis with Orthogonal Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on a combination of analytical methods.

  • ¹³C NMR Spectroscopy: This technique would complement the ¹H NMR data by providing information on the carbon skeleton. One would expect to see signals for the eight distinct carbon atoms, including the characteristic downfield signal for the carboxylic carbon and the nitrile carbon.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for identifying functional groups. The spectrum of this molecule would show characteristic stretches for the N-H bonds of the amine, the C≡N of the nitrile, the C=O of the carboxylic acid, and the broad O-H stretch of the carboxylic acid dimer.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

The logical workflow for structural elucidation would typically involve these techniques in a complementary fashion.

Structural_Elucidation_Workflow cluster_NMR NMR Spectroscopy cluster_Other Orthogonal Techniques 1H_NMR ¹H NMR (Proton Environment) 13C_NMR ¹³C NMR (Carbon Skeleton) 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC) (Connectivity) 13C_NMR->2D_NMR Structure_Confirmation Final Structure Confirmation 2D_NMR->Structure_Confirmation MS Mass Spectrometry (Molecular Formula) FTIR FT-IR Spectroscopy (Functional Groups) MS->FTIR FTIR->Structure_Confirmation Synthesis Synthesized Compound Synthesis->1H_NMR Synthesis->MS

Caption: Workflow for structural elucidation.

Experimental Protocol for ¹H NMR Analysis

The quality of an NMR spectrum is highly dependent on proper sample preparation. The following protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum of a small organic molecule like 2-Amino-5-cyano-4-methoxybenzoic acid.

Materials and Equipment
  • 2-Amino-5-cyano-4-methoxybenzoic acid (5-10 mg)[12]

  • Deuterated solvent (e.g., DMSO-d₆, ~0.6-0.7 mL)[12]

  • High-quality 5 mm NMR tube and cap[12][13]

  • Pasteur pipette and glass wool

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the dry, solid compound into a clean, dry vial.[13]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated DMSO-d₆ to the vial.[12] DMSO-d₆ is a good choice for benzoic acid derivatives due to its ability to dissolve polar compounds and to observe exchangeable protons.

  • Dissolution: Securely cap the vial and vortex thoroughly to ensure complete dissolution of the sample. Gentle warming may be applied if the compound has poor solubility, but care should be taken to avoid solvent evaporation.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution into the NMR tube. This is achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[12]

  • Sample Loading: The final volume in the NMR tube should result in a column height of approximately 4 cm.[12]

  • Capping and Cleaning: Cap the NMR tube securely. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[13]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, 16-64 scans are sufficient for a sample of this concentration.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d₆ to δ 2.50 ppm.

    • Integrate the signals to determine the relative ratios of the protons.

This guide provides a foundational understanding of what to expect from and how to approach the ¹H NMR analysis of 2-Amino-5-cyano-4-methoxybenzoic acid. By combining predictive analysis based on fundamental principles with a robust experimental protocol, researchers can confidently utilize NMR spectroscopy for the critical task of structural verification in their research and development endeavors.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • NMR Sample Preparation, University of California, Riverside.
  • 1H proton nmr spectrum of benzoic acid, Doc Brown's Advanced Organic Chemistry.
  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
  • NMR Sample Preparation, University of Reading.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph.
  • Supplementary Information, Royal Society of Chemistry.
  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs.
  • 1H NMR chemical shift ppm table.
  • APPENDIX 2 - MIT OpenCourseWare.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts.
  • Sample Preparation, University College London.
  • Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry, Benchchem.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Amino-5-cyano-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of 2-Amino-5-cyano-4-methoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to offer a comparative perspective, grounded in the fundamental principles of mass spectrometry. We will explore the predictable fragmentation pathways based on the molecule's distinct functional groups, present a robust experimental protocol for data acquisition, and compare the utility of mass spectrometry against other common analytical techniques for this specific analyte.

Introduction: The Structural Elucidation Challenge

2-Amino-5-cyano-4-methoxybenzoic acid is a substituted aromatic compound with a molecular weight of 192.18 g/mol and a monoisotopic mass of 192.0535 Da. Its structure incorporates four key functional groups on a benzene ring: a carboxylic acid, a methoxy group, an amino group, and a cyano group. This intricate substitution pattern presents a unique challenge and opportunity for structural characterization. Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), is an exceptionally powerful tool for this purpose. The high energy of EI induces reproducible fragmentation, creating a unique "fingerprint" mass spectrum that not only confirms the molecular weight but also provides definitive structural information based on the resulting fragment ions.[1]

Predicted Fragmentation Pathways: A Mechanistic Approach

The fragmentation of the molecular ion (M⁺•) of 2-Amino-5-cyano-4-methoxybenzoic acid is governed by the relative stability of the resulting ions and neutral losses. The process begins when a high-energy electron bombards the molecule, ejecting an electron to form an energetically unstable radical cation, M⁺•, with a predicted mass-to-charge ratio (m/z) of 192.[2] The subsequent fragmentation cascades are directed by the functional groups, each providing a characteristic pathway.

Key Functional Group-Driven Fragmentations:

  • Carboxylic Acid Moiety: The carboxylic acid group is a common site for initial fragmentation.[3]

    • Loss of a Hydroxyl Radical (•OH): Cleavage of the C-OH bond results in the loss of a hydroxyl radical (17 Da). This is a highly favorable pathway for benzoic acids, leading to the formation of a stable acylium ion at m/z 175 .[4]

    • Loss of a Carboxyl Radical (•COOH): A more significant fragmentation involves the loss of the entire carboxyl group as a radical (45 Da), yielding a fragment at m/z 147 .

  • Methoxy Group Moiety: The methoxy group provides another set of characteristic cleavages.

    • Loss of a Methyl Radical (•CH₃): Alpha-cleavage can lead to the loss of a methyl radical (15 Da), producing a prominent ion at m/z 177 .

    • Loss of a Methoxy Radical (•OCH₃): Cleavage of the aryl-O bond results in the loss of a methoxy radical (31 Da), generating an ion at m/z 161 . This is a well-documented pathway for methoxy-substituted aromatics.[4]

    • Loss of Formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (30 Da), resulting in an ion at m/z 162 .

  • Secondary and Complex Fragmentations: Primary fragments can undergo further dissociation. For instance, the acylium ion at m/z 175 (from the loss of •OH) can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form an ion at m/z 147 . This ion would have the same mass as that formed by the direct loss of the •COOH radical, potentially making this a particularly abundant peak.

The presence of the electron-donating amino group and electron-withdrawing cyano and carboxyl groups influences the stability of the aromatic ring and the resulting fragment ions, guiding which of these pathways will be most prominent in the final spectrum. The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which holds true for this compound (2 nitrogen atoms, MW = 192).[5][6]

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

This protocol describes a standardized method for analyzing 2-Amino-5-cyano-4-methoxybenzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Objective: To obtain a reproducible mass spectrum showing the molecular ion and characteristic fragment ions.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a quadrupole or ion trap analyzer).

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-2 mg of 2-Amino-5-cyano-4-methoxybenzoic acid.

    • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., Methanol or Acetonitrile) to create a 1-2 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-20 µg/mL.

  • GC-MS Parameters:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless (to maximize sensitivity).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase temperature at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Transfer Line Temperature: 280°C.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard for generating reproducible library-searchable spectra).

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

    • Scan Rate: 2 scans/second.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Identify the molecular ion peak (m/z 192) and major fragment ions. Compare the observed fragments with the predicted pathways.

Data Interpretation and Visualization

The expected fragmentation data can be summarized for quick reference and comparison.

Table 1: Predicted Key Fragment Ions in the EI-MS of 2-Amino-5-cyano-4-methoxybenzoic acid

m/z (Predicted)Proposed IdentityNeutral LossMass of Loss (Da)
192[M]⁺• (Molecular Ion)--
177[M - •CH₃]⁺•CH₃15
175[M - •OH]⁺•OH17
162[M - CH₂O]⁺CH₂O30
161[M - •OCH₃]⁺•OCH₃31
147[M - •COOH]⁺ or [M - •OH - CO]⁺•COOH or •OH + CO45 or 45

To visualize the relationships between these fragments, a fragmentation pathway diagram is invaluable.

Fragmentation_Pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M Molecular Ion [C₉H₈N₂O₃]⁺• m/z = 192 F177 [M - •CH₃]⁺ m/z = 177 M->F177 - •CH₃ F175 [M - •OH]⁺ m/z = 175 M->F175 - •OH F161 [M - •OCH₃]⁺ m/z = 161 M->F161 - •OCH₃ F147_direct [M - •COOH]⁺ m/z = 147 M->F147_direct - •COOH F147_secondary [M - •OH - CO]⁺ m/z = 147 F175->F147_secondary - CO

Caption: Predicted EI fragmentation pathway for 2-Amino-5-cyano-4-methoxybenzoic acid.

Comparative Analysis with Alternative Techniques

While mass spectrometry provides unparalleled sensitivity and structural detail via fragmentation, it is often used in conjunction with other analytical methods.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantages for This AnalyteLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural information from fragmentation.High sensitivity, definitive molecular weight confirmation, unique fragmentation fingerprint for identification.Isomers may have similar fragmentation; requires chromatographic separation for complex mixtures.
NMR Spectroscopy (¹H, ¹³C) Detailed carbon-hydrogen framework, connectivity of atoms, relative positions of substituents.Unambiguously determines the substitution pattern on the aromatic ring and confirms functional groups.[7]Lower sensitivity than MS, requires larger sample amounts, difficult for complex mixtures without separation.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -COOH, -NH₂, -C≡N, -OCH₃).Quick and non-destructive confirmation of all key functional groups present in the molecule.[7]Provides limited information on the overall molecular structure and connectivity; not suitable for quantification.

For a comprehensive structural elucidation, a combination of these techniques is ideal. NMR would confirm the precise isomeric structure (the relative positions of the substituents), IR would verify the presence of all expected functional groups, and MS would provide the definitive molecular weight and a fragmentation pattern for future identification and quantification.

Conclusion

The mass spectrometry fragmentation of 2-Amino-5-cyano-4-methoxybenzoic acid is a predictable process governed by the established chemistry of its constituent functional groups. The most characteristic fragments are expected to arise from the loss of radicals from the carboxylic acid and methoxy moieties, specifically the loss of •OH (m/z 175) and •OCH₃ (m/z 161), as well as a significant ion at m/z 147 resulting from decarbonylation or direct loss of the carboxyl group. This guide provides a robust framework for the analysis, interpretation, and comparison of mass spectrometric data for this and structurally related compounds, underscoring the technique's vital role in modern chemical analysis.

References

  • BenchChem. (n.d.). Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide.
  • Vaia. (n.d.). Problem 32 Account for the presence of peak... [FREE SOLUTION].
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • NIST/EPA/NIH Mass Spectral Library. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Yuan, Y., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(21). Retrieved from [Link]

  • Voinov, V. G., et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 27(6), 1037-1045. Retrieved from [Link]

  • Ronald M. Teeter. (1966). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry 38 (12), 1736-1740. Retrieved from [Link]

  • Vasil'ev, A. V. (2012). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” Effects in. Journal of Analytical Chemistry, 67(1), 1-13.
  • Vasil'ev, A. V., & Galkin, E. G. (2011). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

Sources

Comprehensive Comparison Guide: Validating Analytical Methods for 2-Amino-5-cyano-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

2-Amino-5-cyano-4-methoxybenzoic acid (CAS: 1101109-32-3) is a highly functionalized, polar intermediate critical to the synthesis of complex quinoline-based multi-kinase inhibitors (such as Lenvatinib). From an analytical perspective, this molecule presents a formidable challenge. It is a zwitterionic compound containing an acidic carboxylic acid group, a basic amino group, and highly polar cyano and methoxy substituents.

As a Senior Application Scientist, I frequently see laboratories struggle to retain this compound using conventional reversed-phase (RP) chromatography. On a standard C18 column, the molecule's high polarity often leads to elution in or near the void volume, while secondary interactions between the basic amino group and unendcapped surface silanols cause severe peak tailing[1].

To establish a self-validating, robust quality control framework, we must move beyond traditional C18 chemistries. This guide objectively compares alternative stationary phases and details a comprehensive, step-by-step validation protocol grounded in the latest ICH Q2(R2) and USP <621> regulatory guidelines[2][3].

Column Performance Comparison: Finding the Optimal Alternative

To achieve baseline resolution, excellent peak symmetry, and adequate retention (Retention Factor,


), we evaluated three distinct column chemistries under identical acidic mobile phase conditions (0.1% Trifluoroacetic acid in Water / Acetonitrile). The acidic pH (~2.0) was deliberately chosen to suppress the ionization of the carboxylic acid (pKa ~4.0) while fully protonating the amino group, thereby preventing unpredictable zwitterionic behavior.
Table 1: Comparative Chromatographic Performance
Column ChemistryRetention Factor (

)
Asymmetry Factor (

)
Theoretical Plates (

)
Mechanistic Causality
Standard C18 (100Å, 5 µm)0.81.854,500Fails due to purely hydrophobic retention; polar groups cause void elution and silanol tailing.
Polar-Embedded C18 (100Å, 5 µm)2.41.308,200Amide shield prevents silanol interaction, improving peak shape, but retention remains marginal.
Pentafluorophenyl (PFP) (100Å, 3 µm)4.1 1.05 12,500 Optimal. Fluorinated ring provides orthogonal

and dipole-dipole interactions for polar retention.

Conclusion: The PFP (Pentafluorophenyl) column significantly outperforms standard and polar-embedded C18 columns. The electronegative fluorine atoms create a strong dipole moment, while the phenyl ring facilitates


 interactions with the analyte's heavily substituted aromatic ring, locking it into a stable retention pattern without silanol-induced tailing[1].

RetentionMechanism Analyte 2-Amino-5-cyano-4-methoxybenzoic acid (Zwitterionic & Polar) PiPi π-π Interactions (Aromatic Ring) Analyte->PiPi engages Dipole Dipole-Dipole (Cyano & Methoxy Groups) Analyte->Dipole engages Hbond Hydrogen Bonding (Amino & Carboxyl Groups) Analyte->Hbond engages PFP PFP Stationary Phase (Pentafluorophenyl) PiPi->PFP Dipole->PFP Hbond->PFP

Orthogonal retention mechanisms of 2-Amino-5-cyano-4-methoxybenzoic acid on a PFP column.

Self-Validating Experimental Protocol

A method is only as reliable as its validation framework. The following step-by-step protocol is designed as a self-validating system, meaning it incorporates mandatory System Suitability Testing (SST) gates that must be passed before any validation data is recorded, ensuring compliance with USP <621> allowable adjustments[2].

Phase 1: Method Setup & System Suitability (SST)

1. Mobile Phase Preparation:

  • Buffer (Mobile Phase A): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. Causality: Low pH ensures the carboxylic acid remains neutral, maximizing interaction with the PFP stationary phase.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

2. Standard Preparation:

  • Dissolve 10.0 mg of 2-Amino-5-cyano-4-methoxybenzoic acid reference standard in 10 mL of Methanol (Stock Solution: 1.0 mg/mL).

  • Dilute to a working concentration of 100 µg/mL using Mobile Phase A.

3. System Suitability Testing (The Gatekeeper): Inject the working standard six times consecutively. Proceed to Phase 2 only if the system meets the following USP <621> criteria[2]:

  • Relative Standard Deviation (RSD) of peak area

    
     2.0%.
    
  • Asymmetry Factor (

    
    ) between 0.9 and 1.5.
    
  • Theoretical Plates (

    
    ) 
    
    
    
    10,000.
Phase 2: ICH Q2(R2) Validation Execution

In accordance with the updated ICH Q2(R2) guidelines[3], execute the following validation parameters:

Step 1: Specificity & Selectivity

  • Action: Inject a blank (diluent), the working standard, and a sample spiked with known synthetic impurities (e.g., des-cyano or des-methoxy derivatives).

  • Acceptance: The main peak must be baseline resolved from all impurities (Resolution,

    
    ). The blank must show no interfering peaks at the retention time of the active compound.
    

Step 2: Linearity & Range

  • Action: Prepare and inject five concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, and 150 µg/mL).

  • Acceptance: Perform linear regression analysis. The correlation coefficient (

    
    ) must be 
    
    
    
    0.999. The y-intercept should be
    
    
    5% of the target concentration response.

Step 3: Accuracy (Recovery)

  • Action: Spike known amounts of the reference standard into a synthetic matrix at three levels (80%, 100%, 120%), preparing three replicates per level.

  • Acceptance: Mean recovery across all levels must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Action: For repeatability, prepare six independent sample solutions at 100% concentration and analyze them on the same day. For intermediate precision, have a second analyst repeat the process on a different day using a different HPLC system.

  • Acceptance: The overall %RSD for assay values must be

    
     2.0%[3].
    

ValidationWorkflow Start Method Development (Column & Mobile Phase Selection) SST System Suitability Testing (USP <621>) Start->SST Spec Specificity & Selectivity (Interference Check) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ (Signal-to-Noise) Prec->LOD Report Validation Report (ICH Q2(R2) Compliant) LOD->Report

Workflow for analytical method validation according to ICH Q2(R2) guidelines.

Summary

Validating an analytical method for 2-Amino-5-cyano-4-methoxybenzoic acid requires a deep understanding of its physicochemical properties. By rejecting standard C18 columns in favor of a PFP stationary phase , analysts can leverage orthogonal retention mechanisms to secure excellent peak shape and retention. Coupling this optimized separation with a rigorous, self-validating protocol ensures full compliance with modern USP and ICH Q2(R2) standards, ultimately accelerating the drug development pipeline for downstream kinase inhibitors.

References

  • [2] Title: Revisions per USP 621 - Agilent. Source: agilent.com. URL:

  • [3] Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. Source: europa.eu. URL:

  • [1] Title: HPLC Method development: an overview. Source: pharmacores.com. URL:

Sources

A Researcher's Guide to the Precise Melting Point Determination of 2-Amino-5-cyano-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and material science, the synthesis of a novel chemical entity like 2-Amino-5-cyano-4-methoxybenzoic acid marks a pivotal first step. The subsequent, and equally critical, phase is its thorough physicochemical characterization. Among the most fundamental of these properties is the melting point. More than a mere physical constant, a compound's melting point is a sensitive indicator of its purity and identity.[1][2][3][4] A sharp, well-defined melting range typically signifies a high degree of purity, whereas a broad and depressed melting range often suggests the presence of impurities.[1][4][5]

The Critical Role of Method Selection

The choice of methodology for melting point determination is contingent on the required precision, the amount of sample available, and the nature of the information sought. While the classical capillary method remains a staple in many organic chemistry laboratories, modern instrumental techniques offer enhanced accuracy, automation, and deeper thermodynamic insights. This guide will compare three prevalent methods:

  • Capillary Melting Point Apparatus (Digital): A modern iteration of the classical technique, offering precise temperature control and digital detection.

  • Differential Scanning Calorimetry (DSC): A powerful thermal analysis technique that measures the heat flow associated with thermal transitions.

  • Hot Stage Microscopy (HSM): A technique that allows for direct visual observation of the sample as it is heated.

Comparative Overview of Methodologies

FeatureDigital Capillary ApparatusDifferential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Principle Visual detection of phase transition in a heated capillary tube.[6][7]Measures the difference in heat flow between the sample and a reference as a function of temperature.[8][9][10]Direct microscopic observation of the sample on a temperature-controlled stage.[11][12]
Information Obtained Melting range (onset and completion of melt).[13][14]Melting point (onset, peak, endset), enthalpy of fusion (ΔHfus), glass transitions, polymorphism.[15][16][17]Visual confirmation of melting, crystal morphology changes, sublimation, decomposition.[12][15]
Sample Size 1-3 mg1-10 mg[18]Single crystal to a few milligrams.[15]
Precision Good (typically ±0.5 to ±1.0 °C)Excellent (typically ±0.1 to ±0.3 °C)[6]Very good, visual confirmation enhances confidence.
Throughput Moderate (often 3-6 samples simultaneously).[6]Low to moderate (typically one sample at a time).Low (one sample at a time).
Advantages Simple, rapid, widely available, requires small sample size.[19]High accuracy, quantitative thermodynamic data, detects subtle transitions.[9][15][20]Direct visual evidence, ideal for studying polymorphism and decomposition.[12][15][19]
Disadvantages Subjectivity in visual detection, provides only melting range.Higher cost, more complex operation and data analysis.Lower throughput, potential for subjective interpretation of visual cues.

Experimental Protocols: A Step-by-Step Guide

I. Digital Capillary Melting Point Determination

This method is the most common and accessible technique for routine determination of melting points.[19] Modern digital instruments automate the heating process and use video or light transmission to detect the melting point, significantly reducing operator bias.[6][7]

  • Sample Preparation:

    • Ensure the sample of 2-Amino-5-cyano-4-methoxybenzoic acid is completely dry and homogenous.[13][21] If necessary, gently grind the crystals into a fine powder using a mortar and pestle.[22][23]

    • Press the open end of a capillary tube into the powdered sample until a small amount of solid is collected.[13][24][25]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[13][24][25] The packed sample height should be 2-3 mm for optimal results.[24][26]

  • Instrument Calibration:

    • Before analyzing the sample, ensure the apparatus is calibrated using certified reference standards with known melting points that bracket the expected melting point of the sample.[22][27][28] Common standards include benzoic acid and caffeine.[27]

    • Follow the instrument's specific calibration procedure.[29] Any deviation should be used to apply a correction factor to the measured melting points.

  • Measurement:

    • Place the packed capillary tube into the heating block of the apparatus.[22]

    • Set a starting temperature approximately 15-20 °C below the anticipated melting point.[22][23][24]

    • Set a slow heating rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.[22][30] A faster rate can lead to an artificially elevated and broad melting range.[31]

    • Initiate the heating program. The instrument will automatically detect and record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid crystal melts (completion).[13]

    • Record the melting range. For a pure compound, this range should be narrow, typically less than 1 °C.[4]

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement Dry Dry & Grind Sample Load Load Capillary (2-3 mm) Dry->Load Pack Pack Sample Load->Pack Calibrate Calibrate Instrument Insert Insert Capillary Calibrate->Insert Program Set Start Temp & Ramp Rate (1-2°C/min) Insert->Program Heat Start Heating Program->Heat Detect Detect Onset & Completion of Melt Heat->Detect Record Record Melting Range Detect->Record

Caption: Workflow for Digital Capillary Melting Point Determination.

II. Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive technique that provides a wealth of information beyond just the melting point.[15] It measures the heat absorbed or released by a sample as it is heated or cooled, allowing for the determination of the enthalpy of fusion, which is the energy required to melt the solid.[16][18]

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the 2-Amino-5-cyano-4-methoxybenzoic acid sample into a small aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

    • Prepare an identical empty, sealed pan to be used as a reference.

  • Instrument Calibration:

    • Calibrate the DSC for both temperature and enthalpy using a certified reference material, such as high-purity indium. The known melting point and enthalpy of fusion of the standard are used to create a calibration file.

  • Measurement:

    • Place the sample pan and the reference pan into the DSC cell.

    • Program the instrument. A typical experiment involves an initial equilibration period, followed by a heating ramp at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[18][32]

    • The instrument will record the differential heat flow between the sample and the reference.

    • The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

    • Analyze the data using the instrument's software to determine the onset temperature (often reported as the melting point), the peak temperature, and the integrated area of the peak (enthalpy of fusion).[18]

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis Weigh Weigh Sample (1-5 mg) Seal Seal in DSC Pan Weigh->Seal Calibrate Calibrate (Indium Standard) Ref Prepare Empty Reference Pan Load_DSC Load Sample & Reference Pans Ref->Load_DSC Calibrate->Load_DSC Program_DSC Set Thermal Program (e.g., 10°C/min) Load_DSC->Program_DSC Run Run DSC Scan Program_DSC->Run Thermogram Generate Thermogram Run->Thermogram Analyze Determine Onset Temp & Enthalpy Thermogram->Analyze

Caption: Workflow for Melting Point Determination by DSC.

III. Hot Stage Microscopy (HSM)

HSM provides invaluable qualitative information by allowing for the direct visual observation of the melting process. This is particularly useful for identifying complex behaviors such as polymorphism (the existence of multiple crystal forms), sublimation, or decomposition that might be misinterpreted by other methods.[12][15][19]

  • Sample Preparation:

    • Place a very small amount (a few crystals) of 2-Amino-5-cyano-4-methoxybenzoic acid onto a clean microscope slide.

    • Cover the sample with a coverslip.

  • Instrument Setup:

    • Place the microscope slide onto the heating stage of the microscope.

    • Focus the microscope on the crystals. It is often useful to use polarized light, as the bright colors of birefringent crystals will disappear upon melting.

  • Measurement:

    • Begin heating the stage at a controlled rate. A slower rate (1-2 °C/min) is preferred as the melting point is approached to allow for careful observation.

    • Observe the crystals through the microscope as the temperature increases.

    • Record the temperature at which the first signs of melting are observed (e.g., rounding of crystal edges).

    • Record the temperature at which the last crystal disappears, indicating the completion of melting.

    • Note any other phenomena, such as changes in crystal shape, color, or the appearance of gas bubbles (indicating decomposition).

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_observation Observation & Recording Place Place Crystals on Slide Cover Add Coverslip Place->Cover Mount Mount Slide on Hot Stage Focus Focus Microscope Mount->Focus Program_HSM Set Heating Program Focus->Program_HSM Heat_Observe Heat & Visually Observe Program_HSM->Heat_Observe Record_Onset Record Temperature of First Melt Heat_Observe->Record_Onset Record_Complete Record Temperature of Final Melt Record_Onset->Record_Complete

Caption: Workflow for Melting Point Determination by HSM.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the determined melting point for 2-Amino-5-cyano-4-methoxybenzoic acid, a multi-faceted approach is recommended:

  • Orthogonal Methods: Determine the melting point using at least two of the described methods (e.g., DSC and a digital capillary apparatus). Agreement between the methods provides a high degree of confidence in the result.

  • Heating Rate Dependency: Conduct the measurement at different heating rates (e.g., 1 °C/min and 5 °C/min). A pure, stable compound should show minimal variation. Significant dependency may indicate decomposition or kinetic effects.[31][33][34]

  • Purity Confirmation: The sharpness of the melting range is a primary indicator of purity.[3][4] A range greater than 2 °C suggests the presence of impurities, and further purification of the sample (e.g., by recrystallization) should be considered, followed by a re-determination of the melting point.

By systematically applying these rigorous methodologies, researchers can confidently establish an accurate and reliable melting point for 2-Amino-5-cyano-4-methoxybenzoic acid, a critical parameter for its identification, purity assessment, and future development.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

  • Linkam Scientific. (2023, May 11). Hot Stage Microscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]

  • Quora. (2018, January 3). How to use boiling and melting point as criteria for purity of chemical substances. Retrieved from [Link]

  • Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Apparatus & Instruments. Retrieved from [Link]

  • Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Scribd. (n.d.). SOP For Melting Point Calibration. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]

  • Microtrace. (n.d.). Hot Stage Microscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Melting point. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Criterion of purity | Melting points | Laboratory techniques. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Infinity Thermal. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Quora. (2019, April 9). Why could the rate of heating influence the melting point?. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]

  • Improved Pharma. (2024, February 8). DSC hot stage microscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Microscope Hot Stage for Determination of Melting Points: Application to Carotenoid Pigments. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

  • Contech Weighing Scales. (n.d.). DIGITAL MELTING POINT APPARATUS. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • NETZSCH. (n.d.). Influences of Heating and Cooling Rates on the DSC Measurement Result. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

  • UDTECH. (2025, May 19). Unlocking the Secrets of the Digital Melting Point Apparatus. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

  • ACS Publications. (2020, March 10). Heating-Rate and Particle-Size Effects on Melting Process of Au Nanoparticles. Retrieved from [Link]

  • Politeknik ATK Yogyakarta. (n.d.). Variation of Heating Rate in Determining Melting Temperature Using Differential Scanning Calorimetry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of Melting Point Apparatus. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Digital Melting Point Apparatus. Retrieved from [Link]

  • WordPress.com. (2021, January 5). Melting Point Determination by Kjeldahl's method. Retrieved from [Link]

  • Waxpedia. (2013, August 8). Melting point. Retrieved from [Link]

  • Hofstra University. (n.d.). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). DigiMelt Melting Point Apparatus. Retrieved from [Link]

  • ACS Publications. (2007, March 1). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, July 13). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-cyano-4-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-5-cyano-4-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.